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Fmoc-2,5-dichloro-L-homophenylalanine Documentation Hub

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  • Product: Fmoc-2,5-dichloro-L-homophenylalanine

Core Science & Biosynthesis

Foundational

Precision Engineering of the Phenyl Ring: Halogenated Homophenylalanine Derivatives for Drug Discovery

Executive Summary Homophenylalanine (Hph) represents a critical "spacer-extension" of the natural amino acid phenylalanine (Phe).[1] By inserting a single methylene unit ( ) between the -carbon and the phenyl ring, medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homophenylalanine (Hph) represents a critical "spacer-extension" of the natural amino acid phenylalanine (Phe).[1] By inserting a single methylene unit (


) between the 

-carbon and the phenyl ring, medicinal chemists gain a unique lever to probe the depth of hydrophobic binding pockets (S1/S1') and alter the conformational flexibility of peptide backbones.

When this scaffold is further derivatized with halogens (F, Cl, Br, I), the resulting Halogenated Homophenylalanine derivatives become powerful tools for modulating lipophilicity, blocking metabolic hotspots (e.g., para-hydroxylation), and inducing specific halogen-bonding interactions. This guide details the chemical rationale, synthesis strategies, and experimental protocols for integrating these moieties into high-value drug candidates, specifically targeting metalloproteases (ACE, NEP, APN) and GPCR ligands.

Part 1: Chemical Rationale & Medicinal Chemistry

The "Reach" Mechanism: Steric vs. Electronic Control

The primary utility of Hph over Phe is the extension of the pharmacophore . In metalloproteases like Angiotensin-Converting Enzyme (ACE) or Aminopeptidase N (APN), the active site often contains a deep hydrophobic pocket.

  • Phenylalanine (Phe): The phenyl ring may fall short of optimal

    
    -stacking interactions or fail to displace deep-seated water molecules.
    
  • Homophenylalanine (Hph): The extra methylene allows the aromatic ring to penetrate deeper, increasing binding enthalpy.

The Halogen Effect

Halogenation of the Hph ring serves three distinct roles:

  • Metabolic Blocking: The para-position of Hph is susceptible to CYP450-mediated hydroxylation (mimicking Tyr formation). Substitution with Fluorine (

    
    ) effectively blocks this metabolic soft spot without significantly increasing steric bulk (
    
    
    
    vs
    
    
    ).
  • Electronic Modulation: Electron-withdrawing halogens (F, Cl) lower the

    
     of the aromatic ring, altering 
    
    
    
    stacking energetics with residues like Trp or Phe in the target protein.
  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) possess a "sigma-hole"—a region of positive electrostatic potential on the head of the atom—capable of forming directional bonds with backbone carbonyls or histidine nitrogens.

SAR Logic Visualization

The following diagram illustrates the decision matrix for selecting specific halogenated Hph derivatives based on target constraints.

SAR_Logic Target Target Binding Pocket Analysis Pocket_Depth Deep Hydrophobic Pocket? Target->Pocket_Depth Select_Hph Select Homophenylalanine (Hph) Pocket_Depth->Select_Hph Yes (>5Å) Select_Phe Select Phenylalanine (Phe) Pocket_Depth->Select_Phe No Metabolic_Risk High Clearance? Interaction_Type Specific Interaction Needed? Metabolic_Risk->Interaction_Type No Mod_F Add 4-Fluoro (Block Metabolism) Metabolic_Risk->Mod_F Yes (CYP oxidation) Mod_ClBr Add 3/4-Cl or Br (Halogen Bond) Interaction_Type->Mod_ClBr Need Lewis Acid (XB) Mod_CF3 Add CF3 (Increase Lipophilicity) Interaction_Type->Mod_CF3 Need Hydrophobic Bulk Select_Hph->Metabolic_Risk

Figure 1: Decision tree for incorporating halogenated homophenylalanine derivatives into lead compounds.

Part 2: Synthesis Strategies

Synthesizing chiral halogenated Hph derivatives is non-trivial due to the need for high enantiomeric purity. Two primary strategies dominate the field:

Strategy A: Friedel-Crafts Acylation of Aspartic Anhydride (Scalable)

This method is preferred for generating the carbon skeleton of Hph from readily available L-aspartic acid.

  • Precursor: N-protected L-Aspartic anhydride.

  • Reaction: Friedel-Crafts acylation with a halogenated benzene (e.g., Fluorobenzene).

  • Result: A

    
    -keto acid intermediate.
    
  • Reduction: Catalytic hydrogenation removes the ketone to yield the methylene linker.

  • Pros: Retains chirality of Asp; scalable; uses cheap starting materials.

  • Cons: Requires careful handling of Lewis acids (AlCl3).

Strategy B: Enzymatic Resolution (Green Chemistry)

Uses acylase or amidase enzymes to resolve racemic mixtures of N-acetyl-halogenated-Hph.

  • Pros: Mild conditions; high enantiomeric excess (ee > 99%).

  • Cons: Max 50% yield (theoretical) unless dynamic kinetic resolution is used.

Part 3: Experimental Protocol

Protocol: Synthesis of N-Boc-4-Fluoro-L-Homophenylalanine

Objective: Synthesize 4-F-Hph suitable for solid-phase peptide synthesis (SPPS) using the Friedel-Crafts/Reduction route.

Reagents Required:
  • N-Boc-L-Aspartic Anhydride

  • Fluorobenzene (Anhydrous)

  • Aluminum Chloride (

    
    , anhydrous)
    
  • Triethylsilane (

    
    )
    
  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step 1: Friedel-Crafts Acylation
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

  • Dissolution: Dissolve N-Boc-L-Aspartic Anhydride (10 mmol) in anhydrous Fluorobenzene (30 mL). Note: Fluorobenzene acts as both reactant and solvent.

  • Catalyst Addition: Cool the mixture to 0°C. Add

    
     (22 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark orange/brown.

  • Quench: Pour the mixture onto crushed ice/HCl (1M, 100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Isolation: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Product: This yields the 4-(4-fluorophenyl)-4-oxobutanoic acid derivative (Ketone Intermediate).

Step 2: Ionic Hydrogenation (Ketone Reduction)

To avoid racemization common with catalytic hydrogenation of chiral ketones, use ionic hydrogenation.

  • Dissolution: Dissolve the ketone intermediate (5 mmol) in DCM (20 mL).

  • Reagents: Add Triethylsilane (15 mmol) followed by TFA (10 mL) dropwise at 0°C.

  • Stir: Stir at room temperature for 16 hours.

  • Workup: Concentrate in vacuo to remove TFA. Redissolve in EtOAc, wash with saturated

    
     (carefully, to pH 4-5) and brine.
    
  • Purification: Recrystallize from Hexane/EtOAc.

Step 3: N-Boc Protection (Re-protection)

Since TFA removes the Boc group, it must be re-installed for SPPS.

  • Treat the free amino acid with

    
     (1.1 equiv) and 
    
    
    
    in Dioxane/Water (1:1) for 4 hours.
  • Acidify to pH 2 and extract.

Analytical Validation
TechniqueExpected Result for 4-F-Hph
1H NMR

7.1-7.2 (m, 4H, Ar-H), 2.6 (t, 2H,

-CH2), 1.9-2.1 (m, 2H,

-CH2), 4.1 (m, 1H,

-CH).
19F NMR Single peak at

ppm (relative to

).
Chiral HPLC >98% ee (Column: Chiralpak AD-H, Hexane/IPA).
Mass Spec

consistent with calculated mass (e.g., Boc-4-F-Hph MW

).

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Start N-Boc-Asp Anhydride Step1 Friedel-Crafts (Ph-F, AlCl3) Start->Step1 Inter Ketone Intermediate (4-oxo-Hph) Step1->Inter Step2 Ionic Reduction (TFA, Et3SiH) Inter->Step2 Deprotect Boc Removal (Side Effect) Step2->Deprotect In situ Step3 Reprotection (Boc2O) Deprotect->Step3 Final N-Boc-4-F-Hph (Ready for SPPS) Step3->Final

Figure 2: Synthetic pathway from Aspartic Anhydride to N-Boc-4-Fluoro-Homophenylalanine.

Part 5: Applications in Drug Discovery

ACE and NEP Inhibitors

The most prominent application of Hph is in the "pril" class of ACE inhibitors (e.g., Enalapril, Benazepril).[1] The Hph moiety occupies the S1 hydrophobic subsite.

  • Innovation: Replacing the standard Hph with 4,4-difluoro-Hph has been shown to increase metabolic stability against ring oxidation while maintaining nanomolar affinity.

Aminopeptidase N (CD13) Inhibitors

Recent studies demonstrate that phosphonic acid analogues of Hph are superior to Phe analogues for inhibiting hAPN.[2][3][4]

  • Data: 1-amino-3-(3-fluorophenyl)propylphosphonic acid shows

    
     values in the sub-micromolar range. The fluorine atom at the meta position interacts with the S1 pocket wall, providing both steric complementarity and favorable electrostatic interactions.
    
Peptide Hydrogels

Halogenated Hph derivatives (e.g., 4-F-Hph) are used to tune the self-assembly properties of peptide hydrogels. The fluorine atom alters the hydrophobicity and promotes gelation at lower critical concentrations compared to non-fluorinated counterparts, useful for sustained drug delivery systems.

References

  • Hokkaido University . Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction. Available at: [Link]

  • MDPI . Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Available at: [Link]

  • Beilstein Journals . Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • NIH PubMed . Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing and Utilizing Fmoc-2,5-dichloro-L-homophenylalanine for Advanced Peptide Synthesis

Introduction: The Strategic Value of Halogenated Unnatural Amino Acids in Drug Discovery In the landscape of modern drug development, particularly in the realm of therapeutic peptides, the use of unnatural amino acids (U...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in the realm of therapeutic peptides, the use of unnatural amino acids (UAAs) has become a cornerstone for innovation.[1] These non-proteinogenic building blocks offer a vast expansion of chemical diversity beyond the canonical 20 amino acids, enabling the rational design of peptidomimetics with enhanced pharmacological profiles. The incorporation of UAAs can lead to peptides with improved in vivo stability against enzymatic degradation, increased potency, better oral bioavailability, and refined selectivity for their biological targets.[1]

Among the diverse classes of UAAs, halogenated amino acids, and specifically halogenated phenylalanine derivatives, have garnered significant attention. The introduction of halogen atoms onto the phenyl ring of phenylalanine or its homologs, such as homophenylalanine, can profoundly influence the resulting peptide's properties. Halogenation can modulate hydrophobicity, introduce new non-covalent interactions (such as halogen bonding), and alter the electronic properties of the side chain. These modifications can enhance binding affinity to target receptors and improve the overall conformational stability of the peptide.[2][3] This guide focuses on a specific and highly valuable UAA: Fmoc-2,5-dichloro-L-homophenylalanine. The presence of two chlorine atoms on the phenyl ring, combined with the extended homophenylalanine backbone, makes this a powerful tool for creating novel peptide-based therapeutics and research probes.

Commercial Sourcing and Availability of Fmoc-2,5-dichloro-L-homophenylalanine

The procurement of highly specialized unnatural amino acids such as Fmoc-2,5-dichloro-L-homophenylalanine requires a targeted approach. While not as commonly stocked as standard proteinogenic amino acids, several reputable suppliers in the fine chemical and peptide synthesis reagent space offer this compound or closely related analogs. For researchers and drug developers, identifying a reliable source is the critical first step.

It is important to note that the D-enantiomer, Fmoc-2,5-dichloro-D-homophenylalanine, is also commercially available, for instance from suppliers like ChemScene.[4] The availability of the D-form is a strong indicator that the L-form can be procured, potentially through custom synthesis if not directly listed as a stock item.

Table 1: Potential Commercial Suppliers for Fmoc-2,5-dichloro-L-homophenylalanine and Related Analogs

SupplierCompound/ServiceNotes
Advanced ChemBlocks Fmoc-3,4-dichloro-L-homophenylalanine[5]Offers a closely related dichloro-L-homophenylalanine analog, indicating capabilities in this area of chemistry.
Chem-Impex Fmoc-2,5-dichloro-L-phenylalanine[6]A key supplier of the phenylalanine analog, suggesting potential for custom synthesis of the homophenylalanine version.
STA PHARMACEUTICAL US LLC (WuXi TIDES) Fmoc-2-chloro-L-homophenylalanine[7]Provides a mono-chlorinated L-homophenylalanine, demonstrating expertise in this specific scaffold.
ChemScene Fmoc-2,5-dichloro-D-homophenylalanine[4]Lists the D-enantiomer, and offers custom synthesis services, making them a strong candidate for sourcing the L-enantiomer.
Custom Synthesis Specialists VariousMany companies specialize in the custom synthesis of complex organic molecules, including unnatural amino acids, to meet specific research needs.

Technical Specifications: Fmoc-2,5-dichloro-L-homophenylalanine

Accurate technical data is paramount for the successful incorporation of any non-standard building block into a synthetic workflow. Below are the key specifications for Fmoc-2,5-dichloro-L-homophenylalanine, compiled from supplier data for the D-enantiomer and closely related analogs.

Table 2: Technical Data Sheet

PropertyValueSource/Analogy
Chemical Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,5-dichlorophenyl)butanoic acidIUPAC Nomenclature
Synonyms Fmoc-L-HoPhe(2,5-diCl)-OHCommon Abbreviation
CAS Number Not broadly listed; enantiomer is 1260613-96-4[4]Inferred from D-enantiomer
Molecular Formula C25H21Cl2NO4[4]
Molecular Weight 470.34 g/mol [4]
Appearance White to off-white solidTypical for Fmoc-amino acids
Purity (chiral) ≥95% (typically by HPLC)Industry Standard
Solubility Soluble in DMF, NMP, DMSOCommon solvents for peptide synthesis
Storage 2-8°C, desiccatedStandard for Fmoc-protected reagents

Below is a diagram of the chemical structure of Fmoc-2,5-dichloro-L-homophenylalanine.

Caption: Chemical structure of Fmoc-2,5-dichloro-L-homophenylalanine.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-2,5-dichloro-L-homophenylalanine into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[8] However, due to its non-standard nature and steric bulk, certain considerations in the coupling step are warranted to ensure high efficiency and prevent side reactions.

Materials and Reagents:
  • Fmoc-2,5-dichloro-L-homophenylalanine

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Fmoc-protected proteinogenic amino acids

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Step-by-Step Methodology:
  • Resin Swelling and Preparation:

    • Swell the chosen SPPS resin in DMF for 30-60 minutes in a reaction vessel.

    • If starting with a pre-loaded resin, proceed to step 2. If using a resin like 2-chlorotrityl chloride, perform the initial loading of the first Fmoc-amino acid according to standard protocols.[9]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[8]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-2,5-dichloro-L-homophenylalanine:

    • Rationale: Due to the potential steric hindrance from the dichlorinated phenyl ring, a robust activation method is recommended. HATU is an excellent choice as it is highly efficient and minimizes racemization.

    • In a separate vial, dissolve Fmoc-2,5-dichloro-L-homophenylalanine (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours. For sterically hindered couplings, extending the reaction time to 4 hours or performing a double coupling may be beneficial.

    • Verification: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction.[10] A negative result (yellow beads for Kaiser, no color change for Chloranil) indicates a successful coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the synthesis is complete, perform a final Fmoc deprotection (Step 2).

    • Wash the resin extensively with DMF, then DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Workflow Visualization

The following diagram illustrates the key stages of incorporating a single Fmoc-2,5-dichloro-L-homophenylalanine unit during SPPS.

SPPS_Workflow start Start: Peptide-Resin with free N-terminus deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of Fmoc-2,5-diCl-L-HoPhe-OH (HATU/HOBt/DIPEA in DMF) activation->coupling kaiser Kaiser Test (check for completion) coupling->kaiser wash2 Wash (DMF/DCM) end End: Elongated Peptide-Resin (Fmoc Protected) wash2->end kaiser->coupling Positive Result (recouple) kaiser->wash2 Negative Result

Caption: SPPS cycle for incorporation of Fmoc-2,5-dichloro-L-homophenylalanine.

Conclusion: A Powerful Tool for Peptide Innovation

Fmoc-2,5-dichloro-L-homophenylalanine represents a sophisticated chemical tool for researchers at the forefront of peptide chemistry and drug discovery. Its unique structural features—a halogenated aromatic ring and an extended backbone—provide a means to rationally design peptides with enhanced stability, binding affinity, and novel functionalities.[1][3] While its procurement may require sourcing from specialized suppliers or through custom synthesis, the strategic advantages it offers in modulating peptide structure and function make it an invaluable asset for developing next-generation therapeutics. The protocols and data presented in this guide provide a comprehensive framework for the successful acquisition and implementation of this powerful unnatural amino acid in your research endeavors.

References

  • Imaoka, Y., Kawamoto, T., Ueda, M., & Tanaka, A. (1994). Peptide synthesis with halophenylalanines by thermolysin. Applied Microbiology and Biotechnology, 40(5), 653-656. doi:10.1007/BF00173324
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. Retrieved February 15, 2026, from [Link]

  • Koksch, B., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal, 26(64), 14595-14601. Published by Wiley-VCH GmbH. Available from the National Center for Biotechnology Information, [Link]

  • Lee, H. B., & Balasubramanian, S. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters, 2(21), 3217–3220.
  • Koksch, B., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances, 2(14), 4734-4743. doi:10.1039/D1MA00455G
  • Aralez Bio eStore. (n.d.). Fmoc-3,5-dichloro-L-phenylalanine. Retrieved February 15, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Phe(2,4-diCl)-OH [352351-62-3]. Retrieved February 15, 2026, from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Saranya, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1779. Available from the National Center for Biotechnology Information, [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-2,5-dichloro-L-homophenylalanine

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced potency, stability, and target selectivity. Among these, halogenated amino acids are of particular interest due to their ability to introduce unique steric and electronic properties, influencing peptide conformation and binding interactions. 2,5-dichloro-L-homophenylalanine, a synthetic analogue of phenylalanine, presents a unique scaffold for peptide design. The presence of two chlorine atoms on the phenyl ring introduces significant steric bulk and alters the electronic nature of the aromatic side chain, which can lead to improved resistance to enzymatic degradation and enhanced binding affinity.

This application note provides a comprehensive, field-proven protocol for the successful incorporation of Fmoc-2,5-dichloro-L-homophenylalanine into a growing peptide chain using manual or automated solid-phase peptide synthesis (SPPS) based on the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. We will delve into the rationale behind reagent selection, provide step-by-step instructions, and offer troubleshooting guidance to address the specific challenges posed by this sterically hindered amino acid.

Physicochemical Properties of Fmoc-2,5-dichloro-L-homophenylalanine

A thorough understanding of the building block's properties is crucial for successful synthesis.

PropertyValueSource/Note
CAS Number Not publicly available for L-isomer; D-isomer is 1260613-96-4[1]
Molecular Formula C₂₅H₂₁Cl₂NO₄Inferred from structure
Molecular Weight 470.34 g/mol [1]
Appearance Typically a white to off-white solidGeneral observation for Fmoc-amino acids
Solubility Soluble in DMF, NMP, and other polar aprotic solventsGeneral property of Fmoc-amino acids

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of a single coupling cycle for incorporating Fmoc-2,5-dichloro-L-homophenylalanine.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Deprotect Washing1 DMF Wash Deprotection->Washing1 2. Wash Coupling Coupling: Fmoc-2,5-dichloro-L-homophenylalanine + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Washing1->Coupling 3. Couple Washing2 DMF Wash Coupling->Washing2 4. Wash Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing2->Monitoring 5. Monitor NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Test Troubleshoot Troubleshooting: Double Coupling / Capping Monitoring->Troubleshoot Positive Test Troubleshoot->Coupling Re-couple

Caption: Fmoc-SPPS cycle for incorporation of a new amino acid.

Detailed Protocol for Solid-Phase Synthesis

This protocol is optimized for a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended.[2] For a C-terminal amide, a Rink Amide resin is appropriate.[3]

  • Protocol:

    • Place the resin (e.g., 150 mg of 0.67 mmol/g loading Rink Amide resin) in a suitable reaction vessel.

    • Add N,N-Dimethylformamide (DMF, 5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]

    • Drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

  • Protocol:

    • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for an additional 7-10 minutes to ensure complete deprotection.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Coupling of Fmoc-2,5-dichloro-L-homophenylalanine

Due to the steric hindrance from the dichloro-substituted phenyl ring, a potent coupling reagent is essential for achieving a high coupling efficiency. Standard carbodiimide reagents like DIC may be insufficient.[6] We recommend the use of an aminium/uronium salt like HATU or HCTU.

  • Reagent Preparation (Coupling Solution):

    • In a separate vial, dissolve Fmoc-2,5-dichloro-L-homophenylalanine (4 eq., 0.4 mmol, 188.1 mg) and a coupling reagent such as HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 139 µL).

    • Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.[7]

  • Coupling Protocol:

    • Add the pre-activated coupling solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. The steric bulk of 2,5-dichloro-L-homophenylalanine may slow the reaction rate, so an extended coupling time of 2-4 hours is recommended.[8]

    • After the coupling period, drain the reaction solution.

    • Wash the resin with DMF (5 x 5 mL).

Monitoring the Coupling Reaction

It is critical to confirm the completion of the coupling reaction before proceeding to the next cycle. The Kaiser (ninhydrin) test is a reliable qualitative method for detecting free primary amines.

  • Protocol:

    • Take a small sample of the resin beads (1-2 mg) and wash them with ethanol.

    • Perform a Kaiser test according to standard procedures.

    • Interpretation:

      • Colorless/Yellow beads: Negative result, indicating complete coupling. Proceed to the next deprotection cycle.

      • Blue/Purple beads: Positive result, indicating the presence of unreacted free amines.

Troubleshooting Incomplete Coupling

A positive Kaiser test necessitates immediate action to maximize the yield of the target peptide.

  • Double Coupling: The most common solution is to repeat the coupling step.[8] Prepare a fresh solution of activated Fmoc-2,5-dichloro-L-homophenylalanine as described in section 3 and repeat the coupling procedure for another 2-4 hours.

  • Capping: If the double coupling still results in a positive Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion peptide impurities. This is achieved by acetylating the free amines with a solution of acetic anhydride and a base (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. The aromatic chlorine atoms are stable to standard TFA cleavage conditions.

  • Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A standard and robust cocktail is Reagent K.[9]

ReagentComponentVolume/Weight PercentagePurpose
Reagent K Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for carbocations
Water5%Scavenger
Thioanisole5%Scavenger, protects Trp
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects Cys
  • Cleavage Protocol:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by dichloromethane (DCM, 3x), and dry the resin under vacuum for at least 1 hour.[7]

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Analysis and Purification

The purity of the crude peptide should be assessed before purification.

  • Analytical Techniques:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining peptide purity.[10][11] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

    • Mass Spectrometry (MS): Used to confirm the identity of the synthesized peptide by verifying its molecular weight.

  • Purification:

    • Crude peptides are typically purified using preparative RP-HPLC under similar conditions to the analytical method.

Conclusion

The successful incorporation of sterically hindered non-canonical amino acids like Fmoc-2,5-dichloro-L-homophenylalanine into peptides requires careful optimization of the solid-phase synthesis protocol. By employing potent coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides with unique structural modifications. This application note provides a robust framework for these syntheses, empowering scientists in the development of next-generation peptide-based therapeutics and research tools.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Retrieved from [Link]

  • Spring, D., et al. (2005). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2005(9), 1482-1484. Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • PubMed. (2009, May 15). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Fmoc-2,5-dichloro-L-homophenylalanine into Peptidomimetics

Introduction: Expanding the Chemical Space of Peptidomimetics The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptidomimetics

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1] This approach allows for the rational design of peptidomimetics with enhanced pharmacological profiles, including improved stability against enzymatic degradation, modulated biological activity, and novel functionalities.[1][2] Among the vast array of nnAAs, halogenated amino acids are of particular interest due to their ability to introduce unique steric and electronic properties, influencing peptide conformation and interaction with biological targets.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2,5-dichloro-L-homophenylalanine, a sterically demanding phenylalanine analog, into peptide chains using the robust Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[1][5]

Fmoc-2,5-dichloro-L-homophenylalanine, with its dichlorinated phenyl ring and an extended methylene group in the side chain, presents both opportunities and challenges in peptide synthesis. The chlorine substituents can significantly alter the electronic nature of the aromatic ring and introduce specific interactions, such as halogen bonding, which can be exploited in rational drug design. However, the increased steric bulk of this amino acid necessitates careful optimization of coupling conditions to ensure efficient peptide bond formation and prevent common side reactions like racemization and deletion sequences.[1][6]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Fmoc-2,5-dichloro-L-homophenylalanine in their peptidomimetic design and synthesis endeavors.

Physicochemical Properties of Fmoc-2,5-dichloro-L-homophenylalanine

A thorough understanding of the physicochemical properties of Fmoc-2,5-dichloro-L-homophenylalanine is crucial for its effective handling and incorporation into peptides.

PropertyValueSource
CAS Number 1260614-80-9[7]
Molecular Formula C₂₄H₁₉Cl₂NO₄[7]
Molecular Weight 456.32 g/mol [7]
Appearance White solid[7]
Purity ≥ 99% (Chiral HPLC)[7]
Storage Conditions 0 - 8 °C[7]

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-2,5-dichloro-L-homophenylalanine relies on a solid understanding of the fundamental principles of Fmoc-based SPPS.[1][5] The synthesis is performed on an insoluble resin support and involves a cyclical process of N-terminal Fmoc group deprotection and subsequent coupling of the next Fmoc-protected amino acid.[1][5]

SPPS_Cycle Resin Resin Support with Growing Peptide Chain (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling of Fmoc-AA-OH + Coupling Reagents + Base Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Deprotection

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Challenges in Incorporating Fmoc-2,5-dichloro-L-homophenylalanine

The unique structure of Fmoc-2,5-dichloro-L-homophenylalanine presents specific challenges during SPPS:

  • Steric Hindrance: The bulky dichlorinated homophenylalanine side chain can significantly impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][6] This can lead to slow and incomplete coupling reactions, resulting in the formation of deletion sequences.

  • Aggregation: Peptides containing multiple hydrophobic and bulky residues like 2,5-dichloro-L-homophenylalanine have a higher tendency to aggregate on the solid support.[8][9] This aggregation can hinder reagent accessibility and lead to failed synthesis.

  • Racemization: The activation of the carboxylic acid group during coupling can increase the acidity of the α-proton, making it susceptible to abstraction by base. This can lead to racemization, particularly with sterically hindered amino acids where longer coupling times are often required.[6]

Strategic Protocol for Incorporating Fmoc-2,5-dichloro-L-homophenylalanine

To overcome the challenges associated with this sterically demanding amino acid, a carefully optimized protocol is essential.

Resin Selection and Swelling

The choice of resin can influence the efficiency of the synthesis. For peptides prone to aggregation, resins with improved swelling properties and reduced hydrophobicity, such as those cross-linked with diethylene glycol dimethacrylate (DEG), can be beneficial.[8]

Protocol:

  • Select a suitable resin (e.g., Rink Amide resin for C-terminal amides or a pre-loaded Wang resin).

  • Transfer the resin to a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for a minimum of 30-60 minutes with gentle agitation to ensure optimal accessibility of the reactive sites.[10]

Fmoc Deprotection

Standard Fmoc deprotection conditions are generally applicable.

Protocol:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[10]

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[10]

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Intermediate Carbanion Fmoc_Peptide->Intermediate Base abstraction of proton Piperidine + Piperidine Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging by excess piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.[11]

Optimized Coupling of Fmoc-2,5-dichloro-L-homophenylalanine

This is the most critical step and requires careful selection of coupling reagents and reaction conditions to overcome steric hindrance.

Recommended Coupling Reagents:

For sterically hindered amino acids, more potent coupling reagents are necessary to achieve high coupling efficiency and minimize racemization.[6]

Coupling ReagentClassKey AdvantagesReference
HATU Aminium/Uronium SaltHigh coupling rates, low racemization.[6][12]
COMU Aminium/Uronium SaltSimilar efficiency to HATU, with improved safety and solubility.[6][13]
PyBOP Phosphonium SaltEffective for hindered couplings, though may generate carcinogenic byproducts.[6][14]

Protocol:

  • Pre-activation: In a separate vial, dissolve Fmoc-2,5-dichloro-L-homophenylalanine (3-5 equivalents relative to resin loading), the chosen coupling reagent (e.g., HATU, 3-5 equivalents), and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3-5 equivalents) in DMF.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the pre-activation mixture and allow it to react for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for an extended period, typically 2-4 hours. For particularly difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.[6]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates complete coupling.

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Iteration and Final Cleavage

Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection.

Final Cleavage and Deprotection Protocol:

  • Wash the fully assembled peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[10]

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v), where TIS (triisopropylsilane) acts as a scavenger to prevent side reactions.

  • Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the cleaved peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[10]

  • Isolate the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[10]

  • Dry the peptide pellet under vacuum.

Characterization of the Final Peptidomimetic

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.

Analytical TechniquePurposeReference
Mass Spectrometry (MS) Determines the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including the dichlorinated homophenylalanine.[15][16]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the peptide and separates it from any deletion or truncated sequences.[15][16]
Amino Acid Analysis Confirms the amino acid composition of the peptide.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the conformation of the peptide and the successful incorporation of the unnatural amino acid.[17]
Circular Dichroism (CD) Spectroscopy Analyzes the secondary structure of the peptide (e.g., α-helix, β-sheet).[15]

Conclusion

The successful incorporation of sterically demanding unnatural amino acids like Fmoc-2,5-dichloro-L-homophenylalanine into peptidomimetics is a powerful tool for modulating their biological and pharmacological properties. By understanding the inherent challenges and implementing optimized protocols, particularly concerning the choice of coupling reagents and reaction conditions, researchers can efficiently synthesize these complex molecules. The detailed application notes and protocols provided herein serve as a comprehensive guide to facilitate the exploration of novel peptidomimetics with enhanced therapeutic potential.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals.
  • Methods for Removing the Fmoc Group.
  • Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols - Benchchem.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Fmoc-2,5-dichloro-L-phenylalanine - Chem-Impex.
  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchGate.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC.

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Method

Application Notes and Protocols: Designing Protease-Resistant Peptides with Halogenated Amino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and limited bioavailability. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids, with halogenated amino acids emerging as a particularly effective approach. This guide provides a comprehensive overview of the principles and methodologies for designing and evaluating protease-resistant peptides through the strategic incorporation of halogenated amino acids. We delve into the mechanistic underpinnings of this enhanced stability, offer detailed protocols for peptide synthesis and protease stability assays, and discuss key characterization techniques. This document is intended to serve as a practical resource for researchers in academia and industry who are focused on the development of next-generation peptide therapeutics with improved pharmacological profiles.

The Challenge of Proteolytic Instability in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases[1][2]. However, a major obstacle in their clinical development is their rapid degradation by proteases in the body[1][3][4]. This enzymatic breakdown significantly shortens their circulating half-life, necessitating frequent administration and limiting their therapeutic efficacy[4]. Consequently, strategies to enhance peptide stability are of paramount importance in modern drug discovery[5].

Halogenation: A Strategic Approach to Engineer Protease Resistance

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the side chains of amino acids is a powerful tool for modulating the physicochemical and structural properties of peptides[6][7][8][9][10]. Halogenation can enhance protease resistance through several mechanisms:

  • Steric Hindrance: The introduction of a bulky halogen atom can physically obstruct the active site of a protease, preventing the peptide from binding and being cleaved.

  • Electronic Effects: Halogens, particularly fluorine, are highly electronegative and can alter the electronic properties of the peptide backbone and side chains. This can influence the peptide's conformation and its interaction with proteases[6].

  • Conformational Rigidity: The incorporation of halogenated amino acids can induce specific conformational preferences in the peptide, potentially masking protease cleavage sites[6][9].

  • Altered Hydrophobicity: Halogenation can modify the local hydrophobicity of the peptide, which may affect its interaction with proteases and other biological molecules[11].

The choice of halogen and the position of halogenation are critical design parameters that can be fine-tuned to optimize protease resistance while maintaining or even enhancing the desired biological activity of the peptide.

Design Principles for Halogenated Peptides

A rational design approach is crucial for successfully engineering protease-resistant peptides. This involves identifying the most probable cleavage sites in the parent peptide and then strategically introducing halogenated amino acids at or near these sites.

Identifying Protease Cleavage Sites

Before modification, it is essential to determine the sites of proteolytic vulnerability in the native peptide. This can be achieved through:

  • In Silico Prediction: Various bioinformatics tools can predict potential protease cleavage sites based on the peptide sequence and known protease specificities.

  • Experimental Mapping: Incubating the peptide with relevant proteases (e.g., trypsin, chymotrypsin) or in biological fluids like plasma or serum, followed by mass spectrometry analysis of the resulting fragments, can definitively identify the cleavage sites[4].

Selecting Halogenated Amino Acids

A variety of halogenated amino acids are commercially available or can be synthesized for incorporation into peptides. The choice depends on the desired properties:

  • Fluorinated Amino Acids: Often used to introduce minimal steric bulk while significantly altering electronic properties. Fluorine can also enhance metabolic stability[6].

  • Chlorinated, Brominated, and Iodinated Amino Acids: These introduce progressively larger steric bulk and can be used to create more significant steric hindrance at cleavage sites. They can also participate in halogen bonding, which can influence peptide conformation and receptor binding[12][13].

Table 1: Properties of Common Halogenated Phenylalanine Derivatives

Amino Acid DerivativeVan der Waals Radius of Halogen (Å)Key Physicochemical Effects
Phenylalanine (Phe)1.20 (H)Baseline
4-Fluoro-Phenylalanine1.47 (F)Increased electronegativity, minimal steric change.
4-Chloro-Phenylalanine1.75 (Cl)Moderate steric bulk, increased hydrophobicity.
4-Bromo-Phenylalanine1.85 (Br)Significant steric bulk, potential for halogen bonding.
4-Iodo-Phenylalanine1.98 (I)Largest steric bulk, strong halogen bonding potential.

Synthesis of Peptides with Halogenated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides containing halogenated amino acids[14][15][16][17]. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[18].

spss_workflow Resin Resin Support Deprotection1 Nα-Deprotection Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling of Halogenated Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of halogenated peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Halogenated Peptide

This protocol outlines the manual synthesis of a peptide containing a halogenated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including the desired halogenated amino acid)

  • SPPS resin (e.g., Rink Amide or Wang resin)

  • Coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol, Diethyl ether (all peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, DCM, and DMF again to remove excess piperidine and by-products.

  • Coupling of the Halogenated Amino Acid: a. Pre-activate the Fmoc-protected halogenated amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 4.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 3).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Assessing Protease Stability

Once the halogenated peptide has been synthesized and purified, its stability against proteolytic degradation must be evaluated. In vitro protease stability assays are a standard method for this purpose[4][19]. These assays typically involve incubating the peptide with a specific protease or in a complex biological matrix like human serum or plasma, and then monitoring the disappearance of the intact peptide over time using analytical techniques like HPLC or LC-MS[4][20].

protease_stability_workflow Start Start with Purified Peptide (Halogenated and Control) Incubation Incubate at 37°C with Protease or Plasma Start->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quench Quench Reaction (e.g., with Acid or Organic Solvent) Timepoints->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification HalfLife Calculate Half-Life (t½) Quantification->HalfLife

Figure 2: Workflow for an in vitro protease stability assay.

Protocol 2: In Vitro Protease Stability Assay in Human Plasma

This protocol describes a general method for assessing the stability of a peptide in human plasma.

Materials:

  • Purified halogenated peptide and non-halogenated control peptide

  • Human plasma (commercially available)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)

  • RP-HPLC or LC-MS system for analysis

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide and the control peptide (e.g., 1 mg/mL in water or a suitable buffer).

  • Incubation: a. Pre-warm the human plasma to 37°C. b. Spike the plasma with the peptide stock solution to a final concentration of, for example, 100 µg/mL. Mix gently.

  • Time-Course Sampling: a. Immediately take a "time zero" aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 100 µL of 10% TCA). This will precipitate the plasma proteins and stop the enzymatic reaction. b. Incubate the remaining plasma-peptide mixture at 37°C. c. Collect further aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) and quench them in the same manner.

  • Sample Preparation: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. b. Transfer the supernatant to a clean vial for analysis.

  • Analysis: a. Analyze the supernatant from each time point by RP-HPLC or LC-MS. b. Integrate the peak area of the intact peptide at each time point.

  • Data Analysis: a. Normalize the peak area at each time point to the peak area at time zero. b. Plot the percentage of remaining intact peptide versus time. c. Calculate the half-life (t½) of the peptide, which is the time it takes for 50% of the peptide to be degraded.

Table 2: Example Data from a Protease Stability Assay

PeptideModificationHalf-Life in Human Plasma (hours)
Peptide ANone (Control)0.5
Peptide A-F4-Fluoro-Phe substitution4.2
Peptide A-Cl4-Chloro-Phe substitution8.7
Peptide A-Br4-Bromo-Phe substitution15.3

Characterization of Halogenated Peptides

Thorough characterization of the synthesized halogenated peptides is essential to confirm their identity, purity, and structural integrity.

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to confirm the correct molecular weight of the peptide, verifying the successful incorporation of the halogenated amino acid[21][22]. The unique isotopic distribution pattern of chlorine and bromine can further aid in confirming their presence.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed information about the three-dimensional structure of the peptide in solution[23][24][25]. This can be particularly useful for understanding how halogenation influences the peptide's conformation.

Conclusion and Future Perspectives

The incorporation of halogenated amino acids is a robust and effective strategy for enhancing the protease resistance of therapeutic peptides. By understanding the underlying mechanisms and employing rational design principles, researchers can significantly improve the pharmacokinetic properties of peptide drug candidates. The detailed protocols provided in this guide offer a practical framework for the synthesis, evaluation, and characterization of these modified peptides. As our understanding of peptide-protease interactions continues to grow, and with the expanding toolbox of non-canonical amino acids, the potential for designing highly stable and potent peptide therapeutics is greater than ever. Future work in this area may focus on the use of enzymatic halogenation methods and the development of novel halogenated amino acids with unique properties to further refine the drug development process[26][27][28][29][30].

References

  • Mardirossian, M., Rubini, M., Adamo, M. F. A., Scocchi, M., Saviano, M., Tossi, A., Gennaro, R., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]

  • Monteiro, C., Pêgo, A. P., & Correia, A. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(8), 1276. [Link]

  • GenScript. (n.d.). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. Retrieved February 15, 2026, from [Link]

  • Nie, T., Friedrich, T., & Opatz, T. (2021). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 15, 1247–1259. [Link]

  • Reddy, B. V. S., & Kumar, A. (2020). Halogen-bonding-mediated synthesis of amides and peptides. Chemical Communications, 56(76), 11251–11254. [Link]

  • Mardirossian, M., Rubini, M., Adamo, M. F. A., Scocchi, M., Saviano, M., Tossi, A., Gennaro, R., & Caporale, A. (2021). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. ArTS - Archivio della ricerca di Trieste. [Link]

  • Mardirossian, M., Rubini, M., Adamo, M. F. A., Scocchi, M., Saviano, M., Tossi, A., Gennaro, R., & Caporale, A. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Istituto di Cristallografia - CNR. [Link]

  • Al-Azzani, M., Al-Hemyari, A., Al-Sanea, M. M., & Al-Masoudi, N. A. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15636. [Link]

  • Mardirossian, M., Rubini, M., Adamo, M. F. A., Scocchi, M., Saviano, M., Tossi, A., Gennaro, R., & Caporale, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate. [Link]

  • Weinstock, M. T., Francis, J. N., Redman, J. S., & Kay, M. S. (2012). Protease-resistant peptide design--empowering nature's fragile warriors against HIV. Biopolymers, 98(5), 431–442. [Link]

  • Mardirossian, M., et al. (2021). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Institute of Crystallography - IC - CNR. [Link]

  • Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(6), 843-850. [Link]

  • Wu, H., et al. (2019). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Angewandte Chemie International Edition, 58(18), 5980-5984. [Link]

  • Kuril, A. K., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Asian Journal of Pharmaceutical Research and Development, 12(3), 1-10. [Link]

  • Weinstock, M. T., Francis, J. N., Redman, J. S., & Kay, M. S. (2012). Protease-resistant peptide design-empowering nature's fragile warriors against HIV. Biopolymers, 98(5), 431-42. [Link]

  • Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 661-671. [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Hansen, M. H., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(6), 843-850. [Link]

  • Sal-amida, M. A., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(41), 12517-12524. [Link]

  • Löffler, M. W., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]

  • Brunson, J. K., & Chekan, J. R. (2023). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Natural Product Reports, 40(10), 1649-1662. [Link]

  • Sagent Pharmaceuticals. (n.d.). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Sagent Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. Biotage. [Link]

  • Holzlechner, M., et al. (2009). Halogenated peptides as internal standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 8(8), 1937-1949. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

  • Powder Systems. (n.d.). What is Solid-phase Peptide Synthesis?. Powder Systems. Retrieved February 15, 2026, from [Link]

  • Gao, Y., et al. (2020). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. Frontiers in Chemistry, 8, 580. [Link]

  • Al-Azzani, M., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]

  • van der Woude, R., et al. (2021). In vitro and in vivo peptide stability and intracellular release. ResearchGate. [Link]

  • Holzlechner, M., et al. (2009). Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Austin Journal of Bio-Organic & Organic Chemistry, 10(1), 1-5. [Link]

  • Matthews, M. L., et al. (2017). A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology, 13(5), 494-499. [Link]

  • Kar, A., et al. (2019). Biocatalytic in vitro peptide halogenation using flavin‐dependent halogenases. ChemBioChem, 20(24), 2955-2959. [Link]

  • Kumar, S., et al. (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Journal of Chemical Information and Modeling, 64(4), 1317-1327. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved February 15, 2026, from [Link]

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Application

Application Note: Accelerated Synthesis of Dichloro-homophenylalanine Containing Peptides via Microwave-Assisted Solid-Phase Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: Overcoming Synthetic Hurdles for Novel Peptide Therapeutics The incorporation of non-natural amino acids into peptide sequences is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Synthetic Hurdles for Novel Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhanced potency, stability, and unique pharmacological profiles. Dichloro-homophenylalanine, a sterically hindered and halogenated analogue of phenylalanine, presents a formidable challenge to conventional solid-phase peptide synthesis (SPPS). The bulky dichlorinated aromatic ring can significantly impede coupling efficiency, leading to deletion sequences and low yields. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology, dramatically accelerating reaction times and improving the purity of even the most challenging peptide sequences.[1][2] This application note provides a comprehensive guide and detailed protocols for the efficient synthesis of dichloro-homophenylalanine-containing peptides utilizing the power of microwave irradiation.

The primary advantage of microwave energy in SPPS lies in its ability to rapidly and uniformly heat the reaction mixture.[3] This direct energy transfer enhances the kinetic energy of molecules, promoting more frequent and successful coupling events, which is particularly crucial when dealing with sterically demanding building blocks.[1][3] Furthermore, microwave heating can disrupt peptide chain aggregation, a common issue in SPPS that hinders reagent accessibility.[4]

Core Principles: The Synergy of Microwave Energy and Advanced Reagents

The successful microwave-assisted synthesis of peptides containing dichloro-homophenylalanine hinges on the strategic selection of reagents that work in concert with microwave heating to overcome steric hindrance.

The Coupling Reaction: Driving Peptide Bond Formation to Completion

Standard coupling reagents may prove insufficient for the efficient incorporation of dichloro-homophenylalanine. More potent activating agents are required to generate a highly reactive amino acid ester that can readily undergo nucleophilic attack by the resin-bound amine.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[5][6] These reagents rapidly form activated esters with enhanced reactivity, which is critical for coupling sterically hindered amino acids.[7] COMU, in particular, offers a superior safety profile compared to benzotriazole-based reagents like HBTU and HATU, as it is non-explosive and less likely to cause allergic reactions.[5][6]

  • Carbodiimides with Additives: While less potent, the use of N,N'-diisopropylcarbodiimide (DIC ) in conjunction with an activating additive like Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) can also be effective, especially under microwave irradiation which enhances the rate of O-acylisourea formation.[8]

The Deprotection Step: Efficient Fmoc Removal

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in each cycle of SPPS.[9] Microwave energy significantly accelerates this process, reducing the required reaction time from over 15 minutes to as little as 3 minutes.[10] A solution of piperidine in N,N-dimethylformamide (DMF) is the standard reagent for this purpose.

Workflow for Microwave-Assisted Synthesis of Dichloro-homophenylalanine Peptides

The following diagram illustrates the cyclical nature of microwave-assisted solid-phase peptide synthesis.

MW_SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (Piperidine/DMF, MW) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Dhp-OH, COMU, DIPEA/DMF, MW) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat n-1 cycles Cleavage Final Deprotection & Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: Microwave-Assisted SPPS Cycle for Peptide Synthesis.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-dichloro-homophenylalanine (Fmoc-Dhp-OH).

  • Coupling Reagent: COMU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Washing Solvent: DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

  • Analytical Instruments: Automated microwave peptide synthesizer, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol 1: Automated Microwave-Assisted Peptide Synthesis

This protocol is designed for an automated microwave peptide synthesizer.

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution.

    • Irradiate with microwaves at 75°C for 3 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Irradiate with microwaves at 75°C for 5 minutes.

    • Drain the reaction vessel and wash the resin with DMF (3 times).

  • Coupling of Fmoc-Dichloro-homophenylalanine:

    • Dissolve Fmoc-Dhp-OH (5 equivalents), COMU (5 equivalents), and DIPEA (10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Irradiate with microwaves at 80°C for 10-15 minutes. A longer coupling time and slightly higher temperature are recommended to overcome the steric hindrance.

    • Drain the reaction vessel and wash the resin with DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection:

    • Perform a final Fmoc-deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin extensively with DMF, followed by DCM.

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

The stability of the dichloro-aromatic ring is generally high under standard TFA cleavage conditions.[11]

  • Preparation:

    • Place the dry peptide-resin in a cleavage vessel.

    • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Stir at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

Data Presentation: Key Synthesis Parameters

ParameterStandard Amino AcidDichloro-homophenylalanineRationale
Coupling Reagent COMU/DIPEACOMU/DIPEAHigh coupling efficiency for hindered amino acids.[6]
Equivalents (AA:COMU:DIPEA) 5:5:105:5:10Excess reagents drive the reaction to completion.
Microwave Temperature 75°C80°CIncreased temperature enhances reaction kinetics.[3]
Microwave Time 5 minutes10-15 minutesLonger reaction time is necessary for sterically hindered residues.[3]
Deprotection 20% Piperidine/DMF, 75°C, 3 min20% Piperidine/DMF, 75°C, 3 minMicrowave significantly shortens deprotection time.[10]

Analysis and Characterization

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

  • RP-HPLC: To assess the purity of the crude and purified peptide.

  • LC-MS: To confirm the molecular weight of the desired peptide.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Coupling of Dhp Insufficient activation or reaction time.Increase microwave time to 20 minutes or perform a double coupling.
Deletion Sequences Inefficient deprotection or coupling.Ensure thorough washing after deprotection. Confirm activity of coupling reagents.
Side Product Formation Instability of protecting groups.Ensure high-quality reagents and anhydrous solvents are used.

Conclusion

Microwave-assisted solid-phase peptide synthesis provides a robust and efficient platform for the synthesis of challenging peptides, including those containing the sterically hindered, non-natural amino acid dichloro-homophenylalanine. By leveraging the accelerated reaction kinetics afforded by microwave irradiation and employing high-efficiency coupling reagents like COMU, researchers can significantly reduce synthesis times and achieve higher crude peptide purity. This methodology opens the door to the routine synthesis of novel peptide analogues with unique structural and functional properties, thereby accelerating the pace of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis with Fmoc-D-Val-OH. BenchChem.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • ResearchGate. (n.d.). Microwave-assisted solid-phase (SPPS) and solution-phase (SPS) synthesis of biological dipeptide ((β-alanine-L-histidine).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Peptide Synthesis Using COMU. BenchChem.
  • Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
  • AmbioPharm. (n.d.). Microwave SPPS Technology. AmbioPharm.
  • PubMed. (n.d.).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • PubMed. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.
  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme.
  • PubMed. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.
  • DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Optimizing Fmoc Deprotection for Bulky Hydrophobic Amino Acids in Solid-Phase Peptide Synthesis

Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. The removal of the Fmoc group is typically achieved through a base-catalyzed β-elimination reaction, most commonly employing a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] While this process is generally efficient, significant challenges arise when dealing with sterically hindered amino acids, particularly those with bulky and hydrophobic side chains such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Tryptophan (Trp).

Incomplete Fmoc deprotection is a critical failure in SPPS, as it prevents the subsequent amino acid from coupling to the growing peptide chain. This leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[3] The primary causes for incomplete deprotection of bulky hydrophobic residues include:

  • Steric Hindrance: The bulky side chains of these amino acids can physically obstruct the approach of the deprotection reagent (e.g., piperidine) to the Fmoc group.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences rich in hydrophobic residues. This aggregation can render the peptide-resin less permeable to solvents and reagents, thereby hindering the deprotection process.[3][4]

This application note provides a detailed guide to understanding and overcoming the challenges associated with the Fmoc deprotection of bulky hydrophobic amino acids. We will delve into the mechanism of Fmoc deprotection, explore key factors influencing its efficiency, and provide optimized protocols and troubleshooting strategies.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like piperidine proceeds through a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism.[5]

  • Proton Abstraction: The base removes the acidic proton at the C9 position of the fluorene ring system.[6]

  • β-Elimination: This is followed by a β-elimination that liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][6]

  • DBF Scavenging: The DBF intermediate is then scavenged by the secondary amine to form a stable adduct, which drives the equilibrium of the reaction towards completion.[5][6]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Proton Abstraction) Products H₂N-Peptide-Resin + CO₂ + Dibenzofulvene (DBF) Intermediate->Products β-Elimination Adduct DBF-Piperidine Adduct Products->Adduct + Piperidine (Scavenging) Piperidine Piperidine Piperidine2 Piperidine

Factors Influencing Deprotection Efficiency

Several factors can be modulated to enhance the efficiency of Fmoc deprotection for sterically hindered amino acids.

Deprotection Reagent and Concentration

The standard deprotection cocktail is 20% (v/v) piperidine in DMF.[7] However, for difficult sequences, modifications to this standard protocol may be necessary.

  • Piperidine Concentration: While 20% piperidine is generally effective, some studies have explored concentrations up to 50% to accelerate deprotection. However, higher concentrations can also increase the risk of side reactions such as aspartimide formation and racemization.[8]

  • Alternative Bases: Several alternative bases have been investigated to either improve efficiency or reduce side reactions.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can facilitate rapid Fmoc removal, often at lower concentrations (e.g., 2-5% in DMF).[8] It is frequently used in combination with a nucleophilic scavenger like piperidine or piperazine to trap the DBF byproduct.

    • 4-Methylpiperidine (4-MP): This base shows similar efficacy to piperidine and is sometimes preferred due to regulatory considerations surrounding piperidine.[9]

    • Piperazine (PZ): Used as an alternative to piperidine, it can be advantageous in minimizing certain side reactions.[6]

    • Pyrrolidine: This base has been shown to be effective for Fmoc removal in less polar solvent systems, expanding the options for "green" peptide synthesis.[10][11]

Solvent System

The choice of solvent plays a crucial role in both resin swelling and the kinetics of the deprotection reaction.

  • Polarity: Fmoc deprotection is generally more efficient in polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (DCM).[1] These polar solvents are better at solvating the charged intermediates and disrupting peptide aggregation.

  • "Green" Solvents: There is a growing interest in replacing DMF with more environmentally friendly solvents. Solvents like dimethyl sulfoxide (DMSO) in combination with ethyl acetate or N-butylpyrrolidone have been explored, often in conjunction with alternative bases like pyrrolidine.[10][11]

Temperature

Increasing the reaction temperature can significantly enhance the rate of Fmoc deprotection, particularly for difficult sequences. Microwave-assisted SPPS, for example, often utilizes elevated temperatures to shorten cycle times. However, higher temperatures can also increase the risk of side reactions, and thus, should be optimized carefully.

Additives

The inclusion of certain additives in the deprotection cocktail can help to disrupt peptide aggregation and improve reagent accessibility.

  • Chaotropic Agents: Agents like ethylene carbonate can be added to the deprotection solution to help break up secondary structures.

  • HOBt/Oxyma: While primarily used as coupling additives, trace amounts of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® in washing steps following deprotection have been reported to improve subsequent coupling efficiency, likely by maintaining a favorable resin environment.

Comparative Deprotection Cocktails

The following table summarizes various deprotection cocktails and their recommended applications.

Deprotection CocktailCompositionTypical ConditionsRecommended UseKey Considerations
Standard 20% (v/v) Piperidine in DMF2 x 5-10 min at RTRoutine synthesis of non-problematic sequences.Can be inefficient for bulky residues and aggregation-prone sequences.
Stronger Base 2-5% (v/v) DBU + 5-10% (v/v) Piperidine in DMF/NMP2 x 2-5 min at RTDifficult sequences, sterically hindered amino acids.Higher risk of side reactions; requires careful optimization.
Alternative Secondary Amine 20% (v/v) 4-Methylpiperidine in DMF2 x 5-10 min at RTDirect replacement for piperidine.Similar performance to piperidine.
"Green" Solvent System 20% (v/v) Pyrrolidine in DMSO/Ethyl Acetate (1:9)2 x 5-15 min at RTWhen aiming to reduce DMF usage.May require sequence-specific optimization.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine peptide synthesis.

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.[12]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin bed volume) for 1 minute per wash.[12]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% (v/v) piperidine in DMF. Agitate for an additional 10-15 minutes to ensure complete deprotection.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: Optimized Deprotection for Bulky/Hydrophobic Residues

This protocol is recommended for sequences known to be difficult or containing multiple bulky amino acids.

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in NMP for 30-60 minutes.

  • Initial Wash: Drain the NMP and wash the resin with fresh NMP (3 times the resin bed volume).

  • First Deprotection: Add a solution of 5% (v/v) DBU and 10% (v/v) piperidine in NMP. Agitate for 2-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine/NMP solution. Agitate for an additional 5-7 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

Monitoring Fmoc Deprotection

Monitoring the completeness of the Fmoc deprotection is crucial for ensuring the quality of the final peptide.

UV-Vis Spectrophotometry

This is the most common method for real-time monitoring of Fmoc deprotection.[12] The DBF-piperidine adduct has a strong UV absorbance maximum at approximately 301 nm.[12] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. A consistent absorbance reading from one cycle to the next indicates successful deprotection and coupling. A sudden drop in absorbance may indicate incomplete coupling in the previous step or incomplete deprotection.[12]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Monitor Monitor Filtrate (UV-Vis @ 301 nm) Deprotection->Monitor Wash1 Wash (DMF/NMP) Coupling Couple next Fmoc-AA-OH (e.g., DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF/NMP) Coupling->Wash2 End_Cycle Ready for next cycle Wash2->End_Cycle End_Cycle->Deprotection Repeat for each amino acid Monitor->Wash1

High-Performance Liquid Chromatography (HPLC)

For a more rigorous assessment, a small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC.[2] The presence of significant deletion sequences corresponding to the bulky amino acid is a clear indicator of incomplete Fmoc deprotection.

Troubleshooting

  • Low Deprotection Efficiency: If monitoring indicates incomplete deprotection, consider extending the deprotection time, increasing the temperature (if using a microwave synthesizer), or switching to a stronger deprotection cocktail (e.g., DBU-based).

  • Peptide Aggregation: If aggregation is suspected, switch to a more effective solvent for disrupting secondary structures, such as NMP. Incorporating chaotropic agents or performing washes with different solvent polarities may also help.

  • Side Reactions: If side reactions like aspartimide formation become prevalent with stronger bases, consider using a less basic alternative like piperazine or adding HOBt to the deprotection solution, which has been shown to suppress this side reaction in some cases.

Conclusion

The successful Fmoc deprotection of bulky hydrophobic amino acids is critical for the synthesis of high-quality peptides. While steric hindrance and peptide aggregation present significant challenges, these can be effectively overcome through the careful optimization of deprotection reagents, solvent systems, and reaction conditions. By understanding the underlying chemical principles and employing robust monitoring techniques, researchers can confidently synthesize complex peptide sequences with high fidelity. The protocols and strategies outlined in this application note provide a comprehensive framework for troubleshooting and optimizing this crucial step in solid-phase peptide synthesis.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
  • Luna, O., Gomez, J. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1540. Retrieved from [Link]

  • Screening of bases for Fmoc-removal in DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press. Retrieved from [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Overview of additives used during Fmoc-deprotection and their corresponding pKa. (n.d.). ResearchGate. Retrieved from [Link]

  • Hansen, L. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14166–14176. Retrieved from [Link]

  • Deep learning predicts near-accurate UV-vis Fmoc deprotection traces... (n.d.). ResearchGate. Retrieved from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. Retrieved from [Link]

  • Luna, O., Gomez, J. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • (a). Chromatogram of Fmoc-Val-OH deprotection kinetics test with the 20% solution of piperidine in DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • G. A. Grant (Ed.). (2023). Total wash elimination for solid phase peptide synthesis. Protein Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Resin Loading for Dichloro-homophenylalanine Synthesis

Welcome to the technical support center dedicated to the successful synthesis of peptides incorporating dichloro-homophenylalanine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful synthesis of peptides incorporating dichloro-homophenylalanine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming common hurdles associated with the critical initial step: resin loading. Our focus is on providing not just protocols, but the underlying scientific principles to enable logical problem-solving and optimization.

Introduction to Dichloro-homophenylalanine in Peptide Synthesis

Dichloro-homophenylalanine (Cl₂-hPhe) is a non-proteinogenic amino acid of significant interest in medicinal chemistry.[1] Its unique structural and electronic properties can impart enhanced metabolic stability, altered receptor binding affinity, and other desirable pharmacological characteristics to peptide-based therapeutics.[2][3] The successful incorporation of Cl₂-hPhe into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) begins with the efficient and reliable loading of the first amino acid onto the solid support. This initial step dictates the maximum possible yield and purity of the final peptide product.[4]

This guide will focus on the two most commonly employed resins in Fmoc-based SPPS: Merrifield and Wang resins.[5]

Frequently Asked Questions (FAQs)

Q1: Which resin, Merrifield or Wang, is more suitable for synthesizing a peptide with C-terminal dichloro-homophenylalanine?

A1: The choice between Merrifield and Wang resin depends on the desired C-terminal functionality of the final peptide.

  • Merrifield Resin: This resin is a chloromethylated polystyrene support.[6] Loading of the first amino acid occurs via a nucleophilic substitution reaction, forming a benzyl ester linkage.[7] Cleavage from Merrifield resin is typically achieved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), resulting in a C-terminal carboxylic acid.[8] It is a robust choice for Boc-based synthesis but can also be adapted for Fmoc strategies.

  • Wang Resin: This is a hydroxymethyl-functionalized polystyrene resin that forms an acid-labile benzyl ester linkage with the first amino acid.[9] A significant advantage of Wang resin is that the peptide can be cleaved under milder acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9] This mild cleavage is generally more compatible with sensitive amino acid side chains and complex peptides. For most standard Fmoc-SPPS applications aiming for a C-terminal carboxylic acid, Wang resin is the preferred choice due to its favorable cleavage conditions.[10]

Q2: What is "resin loading," and why is it a critical parameter?

A2: Resin loading, or substitution, refers to the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g).[11] It is a crucial parameter for several reasons:

  • Stoichiometry Calculations: Accurate knowledge of the resin loading is essential for calculating the correct equivalents of amino acids and coupling reagents to be used in each subsequent step of the synthesis.[11] Using incorrect stoichiometry can lead to incomplete reactions and the accumulation of deletion sequences.

  • Yield Determination: The initial loading of the first amino acid sets the theoretical maximum yield for the entire synthesis.

  • Preventing Aggregation: For long or hydrophobic peptide sequences, a lower resin loading is often desirable to minimize intermolecular aggregation of peptide chains on the resin surface, which can hinder reaction kinetics.[12]

Q3: How is the loading of Fmoc-dichloro-homophenylalanine onto the resin determined?

A3: The most common and reliable method for determining the loading of an Fmoc-protected amino acid onto a resin is through UV-Vis spectrophotometry.[13][14] The procedure involves:

  • Fmoc Cleavage: A precisely weighed sample of the dried, loaded resin is treated with a solution of 20% piperidine in dimethylformamide (DMF).[15] This cleaves the Fmoc protecting group from the N-terminus of the amino acid.

  • Formation of a Chromophore: The cleaved Fmoc group reacts with piperidine to form a dibenzylfulvene-piperidine adduct, which has a strong UV absorbance.[14]

  • Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 301 nm).[11]

  • Calculation: The resin loading is then calculated using the Beer-Lambert law, with a known extinction coefficient for the adduct (ε = 7800 L mol⁻¹ cm⁻¹ at 301 nm).[11]

The general formula for calculating resin loading is: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × Resin Weight (g) × Path Length (cm))[11]

Troubleshooting Guide

This section addresses common problems encountered during the loading of Fmoc-Cl₂-hPhe-OH onto Merrifield and Wang resins.

Issue 1: Low Resin Loading

Symptoms: Spectrophotometric analysis indicates a loading value significantly lower than the manufacturer's stated capacity or the desired target.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The esterification reaction did not proceed to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient activation of the amino acid.For Wang resin, ensure pre-activation of the Fmoc-Cl₂-hPhe-OH with a carbodiimide (e.g., DIC) and an additive (e.g., HOBt) is allowed to proceed for an adequate time before adding to the resin.[16] For the Merrifield cesium salt method, ensure the cesium salt of the amino acid is completely dry and the reaction is heated (e.g., to 50°C) for a sufficient duration (e.g., 24 hours).[6][17]
Steric Hindrance Dichloro-homophenylalanine is a sterically bulky amino acid. This can slow down the reaction kinetics, especially on highly cross-linked or high-loading resins.Use a resin with a lower degree of cross-linking (e.g., 1% DVB) to improve swelling and reagent accessibility.[10] Consider using a lower loading resin from the start. Increase the equivalents of the Fmoc-amino acid and coupling reagents.
Poor Resin Swelling The polystyrene resin must be adequately swollen in a suitable solvent for the reactive sites to be accessible.[18]Swell the resin in the reaction solvent (e.g., DCM or DMF) for at least 30-60 minutes before initiating the loading reaction.[19]
Deactivated Resin The reactive sites on the resin may have been deactivated by moisture or other contaminants. This is particularly relevant for chloromethylated resins like Merrifield resin, which can hydrolyze to the unreactive hydroxymethyl form.[4]Use fresh, high-quality resin and ensure all solvents and reagents are anhydrous. Store the resin under dry conditions.
Issue 2: Racemization of Dichloro-homophenylalanine during Loading

Symptoms: Chiral HPLC analysis of the cleaved and deprotected dichloro-homophenylalanine reveals the presence of the D-enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Use of a Strong Base Catalyst The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst for esterification to Wang resin is known to cause racemization, especially with prolonged reaction times.[9][20]Minimize the amount of DMAP used to catalytic quantities (e.g., 0.1-0.2 equivalents).[16] Alternatively, use a less basic catalyst or an activation method that does not require a strong base. The addition of HOBt can help suppress racemization.[9]
Over-activation of the Amino Acid Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin can lead to the formation of oxazolone intermediates, which are prone to racemization.Keep the pre-activation time to a minimum (e.g., 10-15 minutes) before adding the activated amino acid solution to the resin.[16]
Issue 3: Formation of Dipeptides during Loading

Symptoms: Mass spectrometry analysis of a test cleavage reveals a significant peak corresponding to the mass of a dipeptide (Fmoc-Cl₂-hPhe-Cl₂-hPhe-OH).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Premature Fmoc-Deprotection Contamination of the reaction mixture with basic impurities (e.g., dimethylamine in old DMF) can cause premature removal of the Fmoc group from a portion of the loaded amino acid.[9] The newly exposed free amine can then react with another activated Fmoc-Cl₂-hPhe-OH molecule.Use high-purity, amine-free DMF.[19] If using DMAP with Wang resin, its basicity can also contribute to this side reaction.[21] Minimize reaction time and the amount of DMAP.

Experimental Protocols

Protocol 1: Loading of Fmoc-Cl₂-hPhe-OH onto Merrifield Resin (Cesium Salt Method)

This method relies on the formation of the cesium salt of the Fmoc-amino acid, which then displaces the chloride on the Merrifield resin in an Sₙ2 reaction.[17][22]

  • Cesium Salt Formation:

    • Dissolve Fmoc-Cl₂-hPhe-OH (1.2 equivalents relative to the resin's chlorine substitution) in methanol (5 mL/mmol).

    • Add water (0.5 mL/mmol).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[6]

    • Evaporate the mixture to dryness under reduced pressure.

    • To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness. Repeat this step.[17]

  • Esterification:

    • Swell the Merrifield resin (1 equivalent) in DMF (6-8 mL per gram of resin) for at least 30 minutes in a reaction vessel.

    • Add the dried Fmoc-Cl₂-hPhe-O⁻Cs⁺ salt to the swollen resin.

    • Shake or agitate the mixture at 50°C for 24 hours.[6]

  • Washing and Drying:

    • Filter the resin and wash it sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), DCM (3x), and methanol (3x).[23]

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading:

    • Use the spectrophotometric method described in FAQ 3 to determine the final resin loading.

Protocol 2: Loading of Fmoc-Cl₂-hPhe-OH onto Wang Resin (DIC/DMAP Method)

This is a common method for esterifying the first amino acid to a hydroxymethyl-functionalized resin.[9]

  • Resin Swelling:

    • Swell the Wang resin (1.0 g) in DCM (10-15 mL) in a reaction vessel for 1-2 hours.[16]

  • Amino Acid Activation:

    • In a separate flask, dissolve Fmoc-Cl₂-hPhe-OH (2-4 equivalents relative to the initial resin substitution) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (2-4 equivalents) to this solution.[16]

    • Allow the solution to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DCM from the swollen resin.

    • Add the pre-activated Fmoc-Cl₂-hPhe-OH solution to the resin.

    • Add DMAP (0.1-0.2 equivalents) to the reaction mixture.[16]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Hydroxyl Groups:

    • After the coupling reaction, filter the resin and wash it with DMF and DCM.

    • To block any unreacted hydroxyl groups, suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM (10 mL).[16]

    • Agitate the mixture for 1-2 hours at room temperature.

  • Final Washing and Drying:

    • Filter the capped resin and wash it sequentially with DCM (3x), DMF (3x), and methanol (3x).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading:

    • Use the spectrophotometric method described in FAQ 3 to determine the final resin loading.

Visual Workflows

General Workflow for Resin Loading and Analysis

Resin_Loading_Workflow start Start resin_selection Select Resin (Merrifield or Wang) start->resin_selection resin_swelling Swell Resin in Appropriate Solvent resin_selection->resin_swelling coupling Couple Amino Acid to Resin resin_swelling->coupling aa_prep Prepare/Activate Fmoc-Cl₂-hPhe-OH aa_prep->coupling capping Cap Unreacted Sites (Optional but Recommended) coupling->capping washing Wash and Dry Loaded Resin capping->washing loading_determination Determine Loading (UV-Vis Method) washing->loading_determination end Proceed to SPPS loading_determination->end

Caption: Overview of the resin loading process.

Troubleshooting Decision Tree for Low Resin Loading

Low_Loading_Troubleshooting start Low Resin Loading Detected check_reagents Are all reagents (solvents, amino acid) fresh and anhydrous? start->check_reagents check_swelling Was the resin adequately swollen? check_reagents->check_swelling Yes solution1 Use fresh, dry reagents. Store resin properly. check_reagents->solution1 No check_reaction_conditions Were reaction time and temperature optimal? check_swelling->check_reaction_conditions Yes solution2 Ensure >30 min swelling in the correct solvent. check_swelling->solution2 No check_equivalents Were sufficient equivalents of amino acid used? check_reaction_conditions->check_equivalents Yes solution3 Increase reaction time or temperature (if applicable). check_reaction_conditions->solution3 No solution4 Increase equivalents of Fmoc-Cl₂-hPhe-OH and coupling reagents. check_equivalents->solution4 No

Caption: A decision tree for troubleshooting low resin loading.

References

  • Peptideweb.com. Loading protocols. [Link]

  • Li, G., et al. (2007). Synthesis and Resolution of Phenylalanine Analogues Substituted by Halogen. Chinese Journal of Chemistry.
  • Merck Millipore. Novabiochem® Peptide resin loading protocols. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

  • Faria, R. P. V., et al. (2023). Solid-Phase Peptide Synthesis – Evaluation of Resin Loading and Preparation of an Amide C-Terminal Dipeptide. Journal of Chemical Education. [Link]

  • Reddit. Loading the First Amino Acid onto Merrifield Resin Using the Cesium Salt Method – Mechanism and Base Alternatives?. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec Peptides. Attaching the first amino acid to a resin. [Link]

  • Zuniga, E. S., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. eScholarship. [Link]

  • Zuniga, E. S., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed - NIH. [Link]

  • Almac. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • Al-Masum, M. A., & El-Sayed, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters.
  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. PubMed. [Link]

  • Amerigo Scientific. Merrifield Resin. [Link]

  • Hashimoto, C., et al. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron.
  • Majumder, D., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]

  • Chemistry LibreTexts. Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF. [Link]

  • ResearchGate. Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride | Request PDF. [Link]

  • YouTube. Merrifield Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF. [Link]

  • PMC. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. [Link]

  • Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase.
  • PMC. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. [Link]

  • Beilstein Journals. Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. [Link]

  • Stanford Medicine. A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. [Link]

Sources

Optimization

Technical Support Center: Minimizing Diketopiperazine Formation with Homophenylalanine Derivatives

Welcome to the Technical Support Center dedicated to addressing a critical challenge in peptide synthesis: the minimization of diketopiperazine (DKP) formation, with a special focus on sequences incorporating homophenyla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in peptide synthesis: the minimization of diketopiperazine (DKP) formation, with a special focus on sequences incorporating homophenylalanine (hPhe) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing this non-canonical amino acid.

As a Senior Application Scientist, I understand that unforeseen side reactions can derail promising research. This resource is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles governing DKP formation. By combining established knowledge with practical, field-proven insights, this guide aims to empower you to anticipate, diagnose, and mitigate this common synthetic hurdle.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Unexpectedly low yield of the target peptide containing a C-terminal homophenylalanine.

Question: My solid-phase peptide synthesis (SPPS) of a sequence ending in ...-Xaa-hPhe-Resin resulted in a significantly lower yield than expected. I don't see a major impurity peak in my crude LC-MS. What could be the problem?

Answer: This scenario strongly suggests the occurrence of "traceless" diketopiperazine formation.[1] The dipeptide H-Xaa-hPhe-OH has likely cyclized to form cyclo(Xaa-hPhe), cleaving from the resin in the process. This DKP is then washed away during routine washing steps, leading to a loss of yield without a corresponding impurity in the final cleaved product.

Causality: The N-terminal amine of the dipeptide, once deprotected, can nucleophilically attack the ester linkage to the resin, leading to intramolecular cyclization and cleavage from the solid support.[2] While proline is notoriously prone to this, other amino acids, particularly when paired with a C-terminal residue that can stabilize a cis-amide bond, can also facilitate this reaction.

Troubleshooting Steps:

  • Analyze the Wash Solutions: After the deprotection of the second amino acid (Xaa), collect the piperidine/DMF wash solutions. Concentrate a small aliquot and analyze it by LC-MS. The presence of a mass corresponding to cyclo(Xaa-hPhe) will confirm DKP formation.

  • Switch to a Sterically Hindered Resin: For future syntheses, utilize a 2-chlorotrityl chloride (2-CTC) resin.[1][3] The bulky nature of the 2-CTC linker sterically hinders the backside attack required for DKP formation, significantly suppressing this side reaction.[3]

  • Modify Deprotection Conditions: If resynthesis on 2-CTC resin is not immediately feasible, consider modifying the Fmoc-deprotection conditions for the second and third amino acid couplings. Reduce the piperidine concentration from 20% to 10% or even 5% in DMF to decrease the basicity and slow down the rate of cyclization.[1] Alternatively, a switch to a non-nucleophilic base like DBU in combination with piperazine has been shown to be effective.[1]

Issue 2: A significant impurity with a mass corresponding to a diketopiperazine is observed in the crude peptide product.

Question: My crude HPLC shows a major peak that corresponds to the mass of cyclo(hPhe-Yaa), and my full-length peptide yield is low. How did this happen and how can I prevent it?

Answer: This indicates that diketopiperazine formation is occurring on-resin, but the DKP is not being efficiently washed away, or that the cyclization is happening with a dipeptide sequence further down the peptide chain.

Causality: While less common than C-terminal DKP formation, internal dipeptide sequences can also cyclize, leading to cleavage of the peptide chain. This is particularly prevalent in sequences containing proline or other secondary amino acids.[4][5] The flexibility of the homophenylalanine side chain may, in certain sequence contexts, facilitate the necessary conformation for intramolecular attack.

Troubleshooting Steps:

  • Incorporate a Dipeptide Building Block: The most effective strategy to prevent DKP formation at a specific site is to bypass the susceptible dipeptidyl-resin intermediate altogether. Synthesize the Fmoc-hPhe-Yaa-OH dipeptide separately and couple it as a single unit to your growing peptide chain.[3]

  • Optimize Coupling Conditions: Ensure rapid and efficient coupling of the third amino acid. Use a highly efficient coupling reagent like HATU or HCTU to minimize the time the deprotected dipeptide is exposed to conditions that could favor cyclization.[6]

  • Lower the Reaction Temperature: Both deprotection and coupling steps can be performed at a reduced temperature (e.g., 15-20°C) to decrease the rate of the intramolecular cyclization reaction.

Part 2: Frequently Asked Questions (FAQs)

This section provides more in-depth explanations of the principles behind diketopiperazine formation involving homophenylalanine derivatives.

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered ring.[7] In solid-phase peptide synthesis, this side reaction is highly problematic for two main reasons:

  • Yield Reduction: The formation of a DKP from the C-terminal dipeptide results in the cleavage of the growing peptide chain from the resin support, leading to a significant loss of the desired product.[2]

  • Impurity Generation: If DKP formation occurs at an internal dipeptide sequence, it leads to a truncated peptide impurity that can be difficult to separate from the target peptide during purification.

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 On-Resin Dipeptide cluster_1 Intramolecular Attack cluster_2 Products Dipeptide H₂N-CHR¹-CO-NH-CHR²-CO-O-Resin Cyclization Nucleophilic attack by N-terminal amine Dipeptide->Cyclization Deprotection (e.g., Piperidine) DKP cyclo(AA¹-AA²) Cyclization->DKP Resin HO-Resin Cyclization->Resin

Caption: General mechanism of diketopiperazine formation on a solid support.

Q2: How does the structure of homophenylalanine influence the likelihood of DKP formation?

A2: While there is limited direct literature specifically quantifying the DKP formation propensity of homophenylalanine, we can extrapolate from known principles of peptide chemistry. The key factors are steric hindrance and the ability to adopt a cis-amide bond conformation.

  • Steric Hindrance: The additional methylene group in the side chain of homophenylalanine compared to phenylalanine increases its steric bulk. Generally, increased steric hindrance at the alpha-carbon of the first or second amino acid can disfavor the transition state for cyclization.[8] However, the flexibility of the hPhe side chain might mitigate this effect.

  • Cis-Amide Conformation: The rate-limiting step for DKP formation is often the isomerization of the peptide bond from the more stable trans to the cis conformation, which is required for the N-terminal amine to be in proximity to the C-terminal carbonyl group. While proline is the prime example of an amino acid that readily adopts a cis-amide bond, bulky aromatic side chains can also influence this equilibrium. The larger, more flexible side chain of homophenylalanine could potentially influence the conformational dynamics of the dipeptide, though further empirical data is needed to confirm the extent of this effect.

Q3: What role do the coupling and deprotection reagents play in DKP formation?

A3: The choice of reagents for both deprotection and coupling steps is critical in controlling DKP formation.

  • Deprotection Reagents: The standard Fmoc deprotection cocktail of 20% piperidine in DMF is basic and provides the free N-terminal amine that initiates the cyclization.[1] Prolonged exposure to these basic conditions increases the likelihood of DKP formation. Milder deprotection conditions, such as lower concentrations of piperidine or the use of DBU/piperazine, can significantly reduce this side reaction by minimizing the time the reactive amine is present.[1]

  • Coupling Reagents: The efficiency of the coupling reaction for the third amino acid is crucial. A slow or incomplete coupling leaves the deprotected dipeptide exposed to conditions that favor cyclization. The use of highly efficient uronium/guanidinium-based coupling reagents such as HATU, HBTU, or HCTU is recommended to ensure rapid amide bond formation, thereby "capping" the reactive dipeptide and preventing cyclization.[6]

Troubleshooting Workflow for DKP Formation

Troubleshooting_DKP Start Low Peptide Yield or DKP Impurity Detected Check_Wash Analyze Wash Solutions for DKP Mass? Start->Check_Wash Traceless_DKP Diagnosis: Traceless DKP Formation Check_Wash->Traceless_DKP Yes OnResin_DKP Diagnosis: On-Resin DKP Formation Check_Wash->OnResin_DKP No Solution1 Switch to 2-CTC Resin Traceless_DKP->Solution1 Solution3 Modify Deprotection: - Lower Piperidine % - Use DBU/Piperazine Traceless_DKP->Solution3 Solution2 Use Dipeptide Building Block OnResin_DKP->Solution2 Solution4 Optimize Coupling: - Use HATU/HCTU - Lower Temperature OnResin_DKP->Solution4

Caption: A decision-making workflow for troubleshooting DKP formation.

Part 3: Experimental Protocols and Data

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for baseline comparison)

  • Resin: Wang resin (100-200 mesh, 1.0 mmol/g loading).

  • First Amino Acid Coupling (Homophenylalanine): Swell 1g of resin in DMF for 30 min. Couple Fmoc-hPhe-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF for 2h.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling: Couple Fmoc-Xaa-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF for 2h.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Third Amino Acid Coupling: Couple Fmoc-Yaa-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF for 2h.

  • Cleavage and Analysis: Cleave the peptide from the resin using a standard TFA cocktail. Analyze the crude product by RP-HPLC and LC-MS.

Protocol 2: Modified SPPS Protocol to Minimize DKP Formation

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.2 mmol/g loading).

  • First Amino Acid Loading (Homophenylalanine): Swell 1g of resin in DCM for 30 min. Add Fmoc-hPhe-OH (1.5 eq.) and DIPEA (3 eq.) in DCM. React for 2h. Cap any remaining active sites with MeOH.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 min).

  • Second Amino Acid Coupling: Couple Fmoc-Xaa-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 45 min.

  • Fmoc Deprotection: Treat the resin with 10% piperidine in DMF (2 x 10 min).

  • Third Amino Acid Coupling: Couple Fmoc-Yaa-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 45 min.

  • Cleavage and Analysis: Cleave the peptide from the resin using a mild TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Analyze the crude product by RP-HPLC and LC-MS.

Table 1: Comparison of Expected Outcomes

ParameterProtocol 1 (Standard)Protocol 2 (Modified)
Expected DKP Formation HighSignificantly Reduced
Target Peptide Yield Low to ModerateHigh
Crude Purity ModerateHigh

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. (URL not available)
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. (URL not available)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS omega, 7(14), 12015–12020. [Link]

  • Di Gioia, M. L., Leggio, A., Lio, F., Perri, F., & Siciliano, C. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The journal of physical chemistry. A, 126(16), 2637–2645. (URL not available)
  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of the American Chemical Society, 122(35), 8547–8548. (URL not available)
  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Albericio, F., & Isidro-Llobet, A. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]

  • Wang, J., Berglund, M. R., Braden, T. M., Embry, M. C., Johnson, M. D., Groskreutz, S. R., Sayyed, F. A., Tsukanov, S. V., White, T. D., Jalan, A., Seibert, K. D., & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS omega, 7(50), 47048–47062. [Link]

  • Cyclic dipeptides: catalyst/promoter-free, rapid and environmentally benign cyclization of free amino acids. Green Chemistry (RSC Publishing). (URL not available)
  • Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. Benchchem. (URL not available)
  • Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO. (URL not available)
  • Is my peptide forming diketopiperazine in solution?. ResearchGate. [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2020). ACS Omega, 5(4), 1863-1870. [Link]

  • El-Faham, A., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 28(24), 8049. [Link]

  • Cyclic Dipeptide Synthesi. ScholarWorks. (URL not available)
  • Joshi, K. B., & Verma, S. (2008). Participation of aromatic side chains in diketopiperazine ensembles. ResearchGate. [Link]

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science (New York, N.Y.), 213(4507), 544–545. (URL not available)
  • DKP formation mechanism. ResearchGate. [Link]

Sources

Troubleshooting

solvent mixtures for dissolving Fmoc-2,5-dichloro-L-homophenylalanine

Topic: Solvent Systems & Solubility Optimization for SPPS Ticket ID: #SOL-25DCH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Systems & Solubility Optimization for SPPS Ticket ID: #SOL-25DCH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Solubility Challenge

Welcome to the Technical Support Center. You are likely here because Fmoc-2,5-dichloro-L-homophenylalanine (Fmoc-2,5-Cl2-HoPhe-OH) is precipitating in your standard solvent lines or failing to couple efficiently.

The Root Cause: This amino acid presents a dual-threat to solubility:

  • Structural Hydrophobicity: The "homo" extension adds a methylene group (–CH₂–), increasing lipophilicity compared to standard phenylalanine.

  • Pi-Stacking Aggregation: The 2,5-dichloro substitution on the phenyl ring creates a highly lipophilic, electron-deficient aromatic system. This promotes strong intermolecular

    
    -
    
    
    
    stacking interactions, causing the monomer to "crash out" (precipitate) in standard DMF (N,N-Dimethylformamide) at the high concentrations (0.1 M – 0.2 M) required for efficient coupling.

This guide provides validated solvent systems and troubleshooting workflows to maintain solubility and ensure high-yield coupling.

Validated Solvent Systems

The following matrix outlines the hierarchy of solvent efficacy. Do not rely on pure DMF for this analog if you are working at concentrations


.
Solvent SystemCompositionSolubility RatingApplication Context
Standard (High Risk) 100% DMFPoor Only for low conc. (<0.05 M).[1][2] High risk of line precipitation.
Recommended (Gold Standard) 80% DMF / 20% DMSO Excellent Start here. Breaks

-stacking without compromising resin swelling.
The "Power" Mix 100% NMPGood Better than DMF, but often requires heating (40°C) to maintain stability.
Rescue Mix (For Aggregates) NMP / DMSO (70:30)Superior Use if the 80/20 DMF/DMSO mix fails or for "difficult sequences."

Critical Note on DMSO: While DMSO is the best solubilizer for this molecule, it is viscous. We recommend capping DMSO content at 20-30% for automated synthesizers to prevent back-pressure errors in fluidic lines.

Standard Operating Procedure (SOP): Dissolution Protocol

Objective: Prepare a stable 0.2 M solution of Fmoc-2,5-Cl2-HoPhe-OH.

Materials:

  • Fmoc-2,5-Cl2-HoPhe-OH

  • Anhydrous DMF (sequencing grade)

  • Anhydrous DMSO (freshly opened or stored over sieves)

  • Ultrasonic bath[3]

Protocol:

  • Weighing: Weigh the required amount of amino acid into a dry scintillation vial or Falcon tube.

  • The "Paste" Step (Crucial): Add the calculated volume of DMSO first .

    • Why? DMSO disrupts the hydrophobic crystal lattice more effectively than DMF. Creating a concentrated "paste" or slurry ensures the core of the solid is wetted.

  • Dilution: Add the calculated volume of DMF to reach the final volume.

    • Target Ratio: 80% DMF / 20% DMSO.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate the vial for 5–10 minutes at ambient temperature.

    • Visual Check: The solution must be crystal clear. If "shimmering" (schlieren lines) or micro-particulates are visible, continue sonication.

  • Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter before placing on the synthesizer to protect valves.

Troubleshooting & FAQs
Q1: My solution precipitated in the synthesizer lines overnight. How do I recover?

A: This is common if the temperature drops or the solution sits stagnant.

  • Immediate Action: Flush the line with pure DMSO . The high solvent power of DMSO will redissolve the blockage.

  • Prevention: Do not make stock solutions of this amino acid more than 12 hours in advance. If your synthesizer has a "heated lines" option, set it to 35–40°C.

Q2: Can I use heat to dissolve it?

A: Yes, but with strict limits.

  • Safe Zone: You may heat the vial to 40–45°C in a water bath to aid initial dissolution.

  • Danger Zone: Do NOT exceed 60°C. High temperatures in the presence of DMSO can lead to premature Fmoc removal (instability) or side reactions.

Q3: I am seeing low coupling efficiency even though it is dissolved. Why?

A: The 2,5-dichloro substitution creates steric bulk and electronic deactivation.

  • The Fix: Use a stronger coupling cocktail. Switch from DIC/HOBt to HATU/HOAt or DIC/Oxyma .

  • Double Coupling: This residue almost always requires a double couple (2 x 45 min) to ensure completion.

Q4: Is this amino acid compatible with "Green" solvents?

A: Emerging data suggests N-Butylpyrrolidinone (NBP) is a viable green alternative to NMP for hydrophobic residues. However, for this specific chlorinated analog, we currently recommend sticking to the DMF/DMSO binary mixture to ensure reliability until you have validated NBP on your specific sequence.

Visual Workflows
Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on visual inspection of the solution state.

SolubilityLogic Start Start: Fmoc-2,5-Cl2-HoPhe-OH Target Conc: 0.2 M TryDMF Attempt 1: 100% DMF Vortex & Sonicate Start->TryDMF Check1 Visual Inspection: Clear? TryDMF->Check1 Success Proceed to Synthesis Check1->Success Yes AddDMSO Attempt 2: Add DMSO (Target 20% v/v) Check1->AddDMSO No (Cloudy/Precipitate) Check2 Visual Inspection: Clear? AddDMSO->Check2 Check2->Success Yes Heat Attempt 3: Heat to 40°C + Sonication (10 min) Check2->Heat No Check3 Visual Inspection: Clear? Heat->Check3 Check3->Success Yes SwitchNMP Attempt 4: Switch to NMP/DMSO (70:30) Check3->SwitchNMP No (Persistent Solid) SwitchNMP->Success Usually Soluble

Figure 2: Coupling Protocol Logic

Caption: Optimized SPPS cycle for Fmoc-2,5-Cl2-HoPhe-OH to prevent on-resin aggregation.

CouplingLogic Resin Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash: DMF (3x) Deprotect->Wash1 Couple1 Coupling 1 45 min @ RT Wash1->Couple1 Add Activated AA Activate Activation: AA + HATU/DIEA (in DMF/DMSO 80:20) Activate->Couple1 Check Kaiser Test Couple1->Check Couple2 Coupling 2 45 min @ 40°C Check->Couple2 Fail (Blue) Next Next Cycle Check->Next Pass (Colorless) Couple2->Next

References
  • Ferrazzano, L., et al. (2022).[4] Green solvent mixtures for solid-phase peptide synthesis: a focus on solvent polarity and viscosity. Green Chemistry, 24, 975.[4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Understanding and Analyzing the Mass Spectrometry Isotopic Patterns of Dichloro Peptides

For Researchers, Scientists, and Drug Development Professionals The incorporation of chlorine atoms into peptides is a pivotal strategy in modern drug discovery, enhancing metabolic stability, membrane permeability, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of chlorine atoms into peptides is a pivotal strategy in modern drug discovery, enhancing metabolic stability, membrane permeability, and binding affinity. However, the presence of chlorine introduces a unique analytical challenge and opportunity: a highly characteristic isotopic pattern in mass spectrometry. This guide provides an in-depth exploration of the mass spectrometry isotopic patterns of dichloro peptides, offering a comparative analysis against other common molecular signatures and detailing robust experimental protocols for their confident identification.

Section 1: The Fundamentals of Isotopic Patterns in Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, and the existence of natural isotopes imparts a distinctive signature to these measurements.

1.1. The Origin of Isotopes

Isotopes are atoms of the same element that possess a different number of neutrons, resulting in different atomic masses.[1] For elements prevalent in peptides, such as carbon, one isotope is significantly more abundant (e.g., ¹²C) than others (e.g., ¹³C, which has a natural abundance of about 1.1%).[2]

1.2. The Isotopic Pattern

The combination of these isotopes within a molecule gives rise to a cluster of peaks in a mass spectrum, known as the isotopic pattern.[3] The first and typically most intense peak in this cluster for a standard organic molecule is the monoisotopic peak, which corresponds to the molecule composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Subsequent peaks, separated by approximately 1 Da, represent molecules containing one or more heavy isotopes.

1.3. The Unique Case of Halogens

Unlike carbon, the natural isotopic abundances of chlorine and bromine are unusually high for their heavier isotopes. This property makes them stand out in a mass spectrum.[1]

  • Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[4] This results in a characteristic M to M+2 peak intensity ratio of roughly 3:1 for a monochlorinated compound.[5]

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundances (~50.7% and ~49.3%), leading to a distinctive 1:1 intensity ratio for the M and M+2 peaks.[1]

Section 2: The Signature Isotopic Pattern of Dichloro Peptides

The presence of two chlorine atoms within a peptide creates a more complex and highly diagnostic isotopic pattern due to the combinatorial possibilities of the ³⁵Cl and ³⁷Cl isotopes.

2.1. Deconvoluting the Dichloro Pattern

For a dichlorinated molecule, three primary peaks define its signature pattern, corresponding to the different combinations of the two chlorine isotopes:

  • M Peak: Contains two ³⁵Cl atoms (³⁵Cl + ³⁵Cl).

  • M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 Peak: Contains two ³⁷Cl atoms (³⁷Cl + ³⁷Cl).

The theoretical relative intensities of these peaks, based on the natural abundance of chlorine isotopes, are approximately 9:6:1 .[6][7][8] This distinctive ratio is a powerful identifier for dichlorinated compounds.

2.2. The Influence of the Peptide Backbone

It is crucial to remember that the peptide itself contributes to the isotopic pattern. The natural abundance of ¹³C in the peptide backbone will generate its own A+1 and A+2 peaks. These peaks will overlap with the chlorine-derived pattern. High-resolution mass spectrometry is therefore essential to distinguish these closely spaced isotopic peaks and accurately interpret the overall pattern.[9]

Section 3: Comparative Analysis: Dichloro vs. Other Isotopic Patterns

Understanding the uniqueness of the dichloro pattern is best achieved through comparison.

FeatureNon-Halogenated PeptideMonochloro PeptideDichloro PeptideDibromo Peptide
Primary Isotopic Peaks M, M+1, M+2M, M+2M, M+2, M+4M, M+2, M+4
Characteristic Ratio Governed by ¹³C abundance~3:1~9:6:1~1:2:1
Diagnostic Feature Low intensity M+2 peakProminent M+2 peakProminent M+2 and diagnostic M+4 peakM and M+2 peaks of near-equal intensity

3.1. Dichloro vs. Non-Halogenated Peptides

A non-halogenated peptide's isotopic pattern is dominated by the contribution of ¹³C. The M+1 peak is the most significant after the monoisotopic peak, while the M+2 peak is typically of very low intensity. The dichloro peptide, in contrast, displays a much more intense and characteristic M+2 and a unique M+4 peak, making it readily distinguishable.

3.2. Dichloro vs. Dibromo Peptides

Both dichlorinated and dibrominated peptides exhibit M, M+2, and M+4 peaks. However, the relative intensities are markedly different. The ~9:6:1 ratio for dichloro compounds is easily differentiated from the ~1:2:1 ratio of dibromo compounds, allowing for unambiguous identification of the specific halogen present.[1][8]

Section 4: Experimental Protocols for Analyzing Dichloro Peptides

Confident characterization of dichlorinated peptides requires meticulous experimental design and execution.

4.1. Sample Preparation

Proper sample preparation is foundational for high-quality mass spectrometry data. Standard bottom-up proteomics workflows are generally applicable.[10][11]

Step-by-Step Protocol for Peptide Sample Preparation:

  • Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing denaturants (e.g., urea, guanidine HCl) and reducing agents (e.g., DTT) to unfold the protein.

  • Alkylation: Alkylate cysteine residues with reagents like iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • Desalting and Cleanup: Remove salts, detergents, and other contaminants that can interfere with ionization using solid-phase extraction (SPE) with C18 cartridges or similar materials.

  • Reconstitution: Reconstitute the purified peptides in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in water/acetonitrile).[12]

4.2. Mass Spectrometry Method Parameters

The choice of instrumentation and parameters is critical for resolving the isotopic pattern of dichlorinated peptides.

  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are strongly recommended.[9][13] Their ability to provide high mass accuracy and resolution is essential for separating the isotopic peaks and confirming elemental composition.[3][9]

  • Ionization Source: Electrospray ionization (ESI) is the most common and suitable ionization technique for peptides.[3][14]

  • Data Acquisition: Operate the mass spectrometer in full scan mode to capture the entire isotopic cluster of the dichlorinated peptide.

4.3. Data Analysis Workflow

A systematic approach to data analysis ensures accurate identification.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis Acquire Acquire High-Resolution Full Scan MS Data Identify Identify Potential Dichloro Peptide Cluster Acquire->Identify Input: Raw Data Extract Extract Ion Chromatograms for M, M+2, M+4 Identify->Extract Measure Measure Relative Intensities Extract->Measure Compare Compare Experimental vs. Theoretical Pattern (~9:6:1) Measure->Compare Input: Theoretical Ratio Confirm Confirm Mass Accuracy and Elemental Composition Compare->Confirm Match?

Step 1: Peak Identification: In the full scan mass spectrum, locate the characteristic cluster of peaks separated by ~2 m/z units.

Step 2: Isotopic Pattern Matching:

  • Extract the ion chromatograms for the expected M, M+2, and M+4 peaks.

  • Calculate the relative intensities of these peaks.

  • Compare the observed intensity ratio to the theoretical ~9:6:1 ratio.

Step 3: Software Tools: Utilize mass spectrometry software for data analysis. Many platforms, including those from instrument vendors and third-party developers, have built-in tools for isotopic pattern prediction and matching, which can automate and refine this process.[15][16][17]

Conclusion

The mass spectrometric isotopic pattern of dichlorinated peptides is a powerful analytical signature. Its characteristic ~9:6:1 ratio for the M, M+2, and M+4 peaks provides a definitive means of identification. By leveraging high-resolution mass spectrometry and a systematic data analysis workflow, researchers can confidently characterize these important molecules, accelerating the pace of drug discovery and development. The ability to distinguish dichlorinated peptides from their non-halogenated or other halogenated counterparts is a critical skill for any scientist working in this field.

References

  • Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. Available from: [Link]

  • Isotope Abundance. Chemistry LibreTexts. (2022). Available from: [Link]

  • Isotopes of chlorine. Wikipedia. Available from: [Link]

  • Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching. PubMed Central. Available from: [Link]

  • Chlorine » isotope data. WebElements Periodic Table. Available from: [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available from: [Link]

  • Periodic Table--Chlorine. USGS -- Isotope Tracers -- Resources. Available from: [Link]

  • Chlorine exists mainly as two isotopes, 37Cl and 35Cl. Which is more abundant? How do you know? Quora. (2019). Available from: [Link]

  • Iso-Compass: new freeware software for isotopic data reduction of LA-MC-ICP-MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

  • List of mass spectrometry software. Wikipedia. Available from: [Link]

  • Application of high-resolution MS for development of peptide and large-molecule drug candidates. PubMed. (2016). Available from: [Link]

  • Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF) from Biological Matrices. Analytical Chemistry - ACS Publications. (2019). Available from: [Link]

  • Mass Spectrometry Applications in Peptide Analysis. Biovera. (2024). Available from: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. Available from: [Link]

  • Deconvolution of isotopic pattern in 2D-FTICR Mass Spectrometry of peptides and proteins. Project netboard. (2019). Available from: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. PMC. (2021). Available from: [Link]

  • Isotope pattern deconvolution for internal mass bias correction in the characterisation of isotopically enriched spikes. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]

  • Deconvolution of isotopic pattern in 2D-FTICR Mass Spectrometry of peptides and proteins. arXiv. (2019). Available from: [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. PMC. (2022). Available from: [Link]

  • Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Available from: [Link]

  • Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. PMC. (2021). Available from: [Link]

  • Evaluating chlorine isotope effects from isotope ratios and mass spectra of polychlorinated molecules. PubMed. (2008). Available from: [Link]

  • SOFTWARE TOOLS FOR MASS SPECTROMETRY DATA PROCESSING AND DATA ANALYSIS. Spectroswiss. Available from: [Link]

  • mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ... Doc Brown's Chemistry. Available from: [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization. PMC. (2025). Available from: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. (2025). Available from: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link]

  • mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m ... Doc Brown's Chemistry. Available from: [Link]

  • Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry - ACS Publications. (2017). Available from: [Link]

  • How to calculate isotope patterns in mass spectra. YouTube. (2017). Available from: [Link]

  • Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. Available from: [Link]

  • The Number of Chlorine Atoms in a Molecular Formula from the Fraction of Non-Unique Molecules in a Unit Sample. (2003). Available from: [Link]

  • Chloro pattern in Mass Spectrometry. YouTube. (2023). Available from: [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. (2022). Available from: [Link]

  • GCMS Section 6.5. Whitman People. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Understanding isotopic distributions in mass spectrometry [Letter] Meija, J. NRC Publications Archive. (2006). Available from: [Link]

  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. MDPI. (2014). Available from: [Link]

  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. (2023). Available from: [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. (2021). Available from: [Link]

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Comparative

Publish Comparison Guide: NMR Characterization of Fmoc-2,5-dichloro-L-homophenylalanine

Executive Summary & Technical Context Fmoc-2,5-dichloro-L-homophenylalanine is a specialized non-proteinogenic amino acid used to introduce specific steric constraints and electronic properties into peptide backbones. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Fmoc-2,5-dichloro-L-homophenylalanine is a specialized non-proteinogenic amino acid used to introduce specific steric constraints and electronic properties into peptide backbones. Unlike standard Phenylalanine (Phe) or Homophenylalanine (Hphe), the 2,5-dichloro substitution provides a unique orthogonal steric clash (via the 2-position chlorine) and lipophilic bulk (via the 5-position chlorine), often used to disrupt aggregation or enhance receptor selectivity.

This guide provides a rigorous technical comparison of its NMR signature against common alternatives. It establishes a self-validating protocol to distinguish the 2,5-isomer from the 3,4- or 2,4-dichloro analogs, which are common impurities or positional isomers in synthesis.

Comparative Analysis: Performance & Spectral Signatures

The following table contrasts Fmoc-2,5-dichloro-L-Hphe with its parent compound and primary structural alternatives.

Table 1: Spectral & Functional Comparison Matrix
FeatureFmoc-2,5-dichloro-L-Hphe Fmoc-L-Homophenylalanine (Parent) Fmoc-L-Phenylalanine (Standard) Fmoc-3,4-dichloro-L-Hphe (Isomer)
Aromatic NMR Region Distinct Splitting: 3 non-equivalent protons (H3, H4, H6). H6 is often isolated/singlet-like.Multiplet: 5 protons often overlap (7.1–7.4 ppm). Hard to resolve.Multiplet: 5 protons. Classic benzylic pattern.ABX System: H2, H5, H6 show strong coupling (d, d, dd).
Aliphatic NMR Region Two CH₂ multiplets: Distinct

protons due to homophenyl chain.
Two CH₂ multiplets: Similar to 2,5-Cl, but slightly shielded.One CH₂ doublet/multiplet: Only

protons present.
Two CH₂ multiplets: Indistinguishable from 2,5-Cl without 2D NMR.
Steric Profile High Steric Clash: 2-Cl forces side-chain rotation restrictions (

constraint).
Flexible: Free rotation around

.
Flexible: Standard rotation.Distal Bulk: 3,4-Cl adds width but less rotational constraint near backbone.
Solubility (DMSO) High: Chlorination increases lipophilicity but maintains solubility in polar organics.Moderate: Standard solubility.Moderate: Standard solubility.High: Similar to 2,5-Cl.

Detailed Experimental Protocol: NMR Characterization

To ensure scientific integrity, this protocol uses DMSO-d₆ to prevent aggregation common in hydrophobic amino acids and to separate amide proton signals.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • Concentration: 15–20 mg in 0.6 mL solvent (approx. 30–40 mM).

    • Why: High concentration improves signal-to-noise for minor isomeric impurities (e.g., 2,4-dichloro).

  • Temperature: 298 K (25°C).

  • Instrument: 400 MHz minimum (600 MHz recommended for resolving the aliphatic multiplets).

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Scans (NS): 64 (to visualize ¹³C satellites or minor impurities).

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID; increase to 5.0 s for qNMR).

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

Data Interpretation & Causality

The "Fingerprint" Region (Aromatic)

The core validation step is confirming the 2,5-substitution pattern . In a standard Homophenylalanine, the aromatic ring has 5 protons. In the 2,5-dichloro analog, only 3 protons remain (H3, H4, H6).

  • H6 (Proton adjacent to alkyl chain & Cl):

    • Prediction: Singlet (s) or doublet with small meta-coupling (

      
       Hz).
      
    • Shift: Deshielded (~7.4–7.6 ppm) due to the ortho-chlorine effect at position 5 and the alkyl group at position 1.

  • H3 & H4 (Protons between/adjacent to Cl):

    • Prediction: AB system or two doublets (

      
       Hz).
      
    • Causality: H3 and H4 are ortho to each other. H3 is ortho to Cl(2), causing a downfield shift.

The "Homo" Marker (Aliphatic)

Distinguishing Homophenylalanine from Phenylalanine requires analyzing the side chain.

  • Fmoc-Phe: Shows

    
    -CH (approx 4.2 ppm) and 
    
    
    
    -CH₂ (approx 3.0 ppm).
  • Fmoc-Homophe: Shows an extended chain:

    • 
      -CH (~4.0 ppm).
      
    • 
      -CH₂ (Multiplet, ~1.8–2.0 ppm). Key Indicator. 
      
    • 
      -CH₂ (Multiplet, ~2.5–2.7 ppm).
      
The Fmoc Internal Standard

The Fmoc group provides invariant signals to validate integration:

  • Fluorenyl Protons: 2 doublets (7.89, 7.6 ppm), 2 triplets (7.4, 7.3 ppm).

  • Integration Check: The Fmoc methylene (d, ~4.3 ppm) should integrate to 2.0. If the aromatic region integrates to >11 protons (8 Fmoc + 3 Product), the sample is impure.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the identity of Fmoc-2,5-dichloro-L-homophenylalanine using NMR data.

NMR_Validation Start Crude Sample (Fmoc-2,5-Cl2-Hphe) Solvent Dissolve in DMSO-d6 (Disrupt Aggregation) Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire Check_Ali Check Aliphatic Region (1.5 - 3.0 ppm) Acquire->Check_Ali Is_Homo Are there TWO distinct CH2 multiplets? Check_Ali->Is_Homo Check_Aro Check Aromatic Region (7.0 - 8.0 ppm) Is_Homo->Check_Aro Yes (Homo-chain confirmed) Result_Phe Contaminant: Fmoc-Phenylalanine Is_Homo->Result_Phe No (Only 1 CH2) Pattern Analyze Splitting of Non-Fmoc Protons Check_Aro->Pattern Result_34 Isomer: 3,4-Dichloro Analog (ABX Pattern) Pattern->Result_34 d, d, dd (ABX) Result_25 CONFIRMED: Fmoc-2,5-Dichloro-L-Hphe (H6 Singlet + H3/H4 Doublets) Pattern->Result_25 s, d, d (2,5-Subst)

Figure 1: Decision tree for the structural validation of Fmoc-2,5-dichloro-L-homophenylalanine, distinguishing it from chain-length and positional isomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]

  • Hanson, G. (n.d.). Proton NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Validation

A Comparative Guide to the Binding Affinity of 2,5-Dichloro vs. 3,4-Dichloro Homophenylalanine

Introduction Homophenylalanine, an amino acid analog with an additional methylene group in its side chain, serves as a scaffold for developing inhibitors of various enzymes and ligands for receptors. The precise position...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Homophenylalanine, an amino acid analog with an additional methylene group in its side chain, serves as a scaffold for developing inhibitors of various enzymes and ligands for receptors. The precise positioning of chlorine atoms on the phenyl ring can induce stark differences in the molecule's electronic and steric profile, which in turn dictates its interaction with a biological target.

Structural and Physicochemical Comparison

The key to understanding the potential differences in binding affinity between 2,5-dichloro and 3,4-dichloro homophenylalanine lies in the distinct electronic and steric effects imparted by the differing chlorine substitution patterns on the phenyl ring.

Property2,5-Dichloro Homophenylalanine3,4-Dichloro HomophenylalanineRationale
Substitution Pattern ortho and meta to the alkyl side chainmeta and para to the alkyl side chainThe numbering of the phenyl ring starts from the carbon attached to the side chain.
Dipole Moment Expected to be higherExpected to be lowerThe vector sum of the individual C-Cl bond dipoles is greater in the 2,5- (ortho, meta) arrangement compared to the 3,4- (meta, para) arrangement, where some cancellation can occur.[6]
Electronic Effects The ortho chlorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The meta chlorine primarily exerts an inductive effect.[7][8]Both chlorines exert electron-withdrawing inductive effects. The para chlorine can also exert a resonance effect.[7][8]Inductive effects are distance-dependent, while resonance effects are position-dependent (strongest at ortho and para positions).
Steric Hindrance The ortho chlorine introduces significant steric bulk near the amino acid backbone, potentially restricting the conformation of the side chain.Steric hindrance near the backbone is less pronounced, allowing for greater conformational flexibility of the side chain.The proximity of the ortho substituent to the side chain leads to greater spatial interference.
Halogen Bonding Potential The ortho chlorine's ability to act as a halogen bond donor may be sterically hindered. The meta chlorine is more accessible.[9]Both the meta and para chlorines are well-positioned to participate in halogen bonding with suitable acceptor groups in a protein binding pocket.[9]Halogen bonds are directional interactions that can be disrupted by steric clashes.[3][5]

Predicted Impact on Binding Affinity

Based on the physicochemical properties outlined above, we can formulate hypotheses regarding the binding affinities of these two isomers. The actual outcome will be highly dependent on the specific topology and amino acid composition of the target protein's binding site.

  • For a sterically constrained binding pocket: The 3,4-dichloro isomer may exhibit higher affinity due to the lower steric hindrance near the side chain, allowing for a more optimal fit.

  • For a binding pocket with a halogen bond acceptor near the ortho position: If the pocket can accommodate the steric bulk, the 2,5-dichloro isomer could show enhanced affinity, although this is less likely due to potential steric clashes.

  • For a binding pocket that relies on dipole-dipole interactions: The higher dipole moment of the 2,5-dichloro isomer could lead to stronger interactions and higher affinity.

  • For a binding pocket with hydrophobic regions: The increased lipophilicity from the two chlorine atoms in both isomers would likely enhance binding to hydrophobic pockets compared to unsubstituted homophenylalanine.[2] The subtle differences in hydrophobicity between the two isomers would need to be experimentally determined.

Studies on other halogenated phenylalanine analogs have shown that substitution at the meta position can increase affinity for transporters like the L-type amino acid transporter 1 (LAT-1).[10][11] This suggests that the 3,4-dichloro isomer, with two substituents in favorable positions (meta and para), might have a higher probability of exhibiting strong binding to such targets.

Experimental Determination of Binding Affinity

To empirically compare the binding affinities of 2,5-dichloro and 3,4-dichloro homophenylalanine, a label-free, real-time method such as Surface Plasmon Resonance (SPR) is highly recommended.[12][13][14] Isothermal Titration Calorimetry (ITC) is another powerful technique that can provide a complete thermodynamic profile of the binding interaction.[15][16][17][18]

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol outlines the steps to compare the binding of the two small molecule analytes (the dichlorinated homophenylalanine isomers) to an immobilized protein target (the ligand).

Objective: To determine the equilibrium dissociation constant (KD) for the interaction of 2,5-dichloro and 3,4-dichloro homophenylalanine with a target protein. A smaller KD value indicates a higher binding affinity.[19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein

  • 2,5-dichloro-homophenylalanine

  • 3,4-dichloro-homophenylalanine

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS.

    • Inject the target protein diluted in immobilization buffer over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU for initial tests).[20]

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Binding Assay:

    • Prepare a dilution series of each dichlorinated homophenylalanine isomer in running buffer (e.g., ranging from 0.1 µM to 100 µM).

    • Inject the different concentrations of the first analyte (e.g., 2,5-dichloro-homophenylalanine) over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).[20] Allow sufficient time for association and for the binding to reach a steady state.

    • Switch to running buffer to monitor the dissociation phase.

    • After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

    • Repeat steps 2.2-2.4 for all concentrations of the first analyte.

    • Repeat steps 2.2-2.5 for the second analyte (3,4-dichloro-homophenylalanine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the analyte concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the KD for each isomer.

    • Alternatively, perform a kinetic analysis by fitting the association and dissociation curves to determine the association rate constant (ka) and the dissociation rate constant (kd). The KD can then be calculated as kd/ka.

Visualizing the Concepts

To better illustrate the structural differences and the experimental workflow, the following diagrams are provided.

G cluster_25 2,5-Dichloro Homophenylalanine cluster_34 3,4-Dichloro Homophenylalanine 2,5_Ring Phenyl Ring 2_Cl Cl (ortho) 2,5_Ring->2_Cl 5_Cl Cl (meta) 2,5_Ring->5_Cl Sidechain_25 Homophenylalanine Sidechain 2,5_Ring->Sidechain_25 3,4_Ring Phenyl Ring 3_Cl Cl (meta) 3,4_Ring->3_Cl 4_Cl Cl (para) 3,4_Ring->4_Cl Sidechain_34 Homophenylalanine Sidechain 3,4_Ring->Sidechain_34

Caption: Structural comparison of the two isomers.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject_Analyte Inject Analyte Series (e.g., 2,5-dichloro-HPA) Immobilize->Inject_Analyte Association Measure Association Inject_Analyte->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Data_Correction Reference Subtraction Dissociation->Data_Correction Regenerate->Inject_Analyte Next Conc. Repeat_Analyte Repeat for 3,4-dichloro-HPA Regenerate->Repeat_Analyte Repeat_Analyte->Inject_Analyte New Isomer Fit_Model Fit Data to Binding Model Data_Correction->Fit_Model Determine_KD Determine KD Fit_Model->Determine_KD

Caption: SPR experimental workflow for binding affinity.

Conclusion

While a definitive statement on the superior binding affinity of 2,5-dichloro versus 3,4-dichloro homophenylalanine cannot be made without direct experimental evidence, a thorough analysis based on SAR principles provides a strong foundation for prediction. The 3,4-dichloro isomer is arguably the more conservative design, avoiding the potential steric penalties of an ortho substituent while placing chlorines in positions known to favorably influence binding in some systems. Conversely, the unique electronic and steric profile of the 2,5-dichloro isomer might offer unexpected advantages in a specifically complementary binding pocket. The outlined SPR methodology provides a clear and robust path to empirically resolve this comparison, generating the quantitative data necessary to guide further drug development efforts.

References

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Binding Affinity. Malvern Panalytical.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2013). SpringerLink.
  • LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. (2016). PubMed.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2014).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). SpringerLink.
  • A beginner's guide to surface plasmon resonance. (2023). Portland Press.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed.
  • Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. (2014). PubMed.
  • Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PMC.
  • Guide to Running an SPR Experiment. (2022).
  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PMC.
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).
  • Among Ortho, Meta and Para dichlorobenzene, Which one has higher dipole moment?. (2020). YouTube.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

Sources

Comparative

metabolic stability comparison of phenylalanine vs homophenylalanine analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary This guide provides a mechanistic and quantitative comparison of the metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This guide provides a mechanistic and quantitative comparison of the metabolic stability of L-Phenylalanine (Phe) versus its non-proteinogenic homolog, L-Homophenylalanine (hPhe) .

In drug design, the substitution of Phe with hPhe is a strategic "bio-isosteric" modification. While Phe is rapidly metabolized by endogenous proteases and specific hepatic enzymes (Phenylalanine Hydroxylase), hPhe introduces a methylene spacer (


) that disrupts recognition by these catalytic systems. This modification significantly extends plasma half-life (

) and alters blood-brain barrier (BBB) transport kinetics, making hPhe a critical moiety in the design of stable peptide therapeutics (e.g., Carfilzomib ) and peptidomimetics (e.g., ACE inhibitors ).

Structural & Mechanistic Basis of Stability

The metabolic divergence between Phe and hPhe stems from a single structural insertion: the methylene group between the


-carbon and the phenyl ring.
Chemical Structure Comparison[1]
FeatureL-Phenylalanine (Phe)L-Homophenylalanine (hPhe)Impact on Stability
Side Chain Benzyl (

)
Phenylethyl (

)
Increased hydrophobicity (LogP)
Scissile Bond Standard

-peptide bond
Displaced by ~1.54 ÅSteric hindrance for proteases
Electronic Inductive effect of Ph on

-amine
Attenuated by spacerAltered pKa, reduced oxidation susceptibility
Proteolytic Resistance (The "S1 Pocket Mismatch")

The primary mechanism of hPhe-induced stability is proteolytic evasion . Endogenous proteases (e.g., Chymotrypsin, Carboxypeptidases) have S1 binding pockets evolved to recognize the specific depth and orientation of the benzyl side chain of Phe.

  • Mechanism: The extra methylene group in hPhe increases the volume of the side chain and alters the angle of the phenyl ring. When hPhe is incorporated into a peptide, this "mismatch" prevents the catalytic triad of the protease from effectively accessing the scissile amide bond.

  • Outcome: Peptides containing hPhe residues often exhibit

    
     values 3–10x longer than their Phe-containing counterparts in plasma stability assays.
    
Oxidative Metabolism (CYP450 vs. PAH)
  • Phenylalanine Hydroxylase (PAH): Phe is the natural substrate for PAH, which rapidly converts it to Tyrosine in the liver. hPhe is not a substrate for PAH, completely bypassing this high-clearance pathway.

  • Cytochrome P450 (CYP): Both moieties are susceptible to CYP-mediated oxidation. However, the site of metabolism shifts.

    • Phe: Para-hydroxylation (major).

    • hPhe: Benzylic oxidation or aromatic hydroxylation (slower kinetics due to increased lipophilicity and lack of specific transporter-mediated uptake into hepatocytes compared to Phe).

Comparative Metabolic Pathways (Visualization)

The following diagram illustrates the divergent metabolic fates of Phe and hPhe, highlighting the stability advantages of the homo-analog.

MetabolicFate Phe L-Phenylalanine (Phe) Protease Proteases (Chymotrypsin/Pepsin) Phe->Protease Rapid Hydrolysis PAH Phenylalanine Hydroxylase (PAH) Phe->PAH High Affinity hPhe L-Homophenylalanine (hPhe) hPhe->Protease Resistant (S1 Mismatch) hPhe->PAH No Binding (Steric Exclusion) CYP CYP450 (Liver Microsomes) hPhe->CYP Slow Oxidation Stable Intact Drug (Extended t1/2) hPhe->Stable Systemic Circulation Fragments Peptide Fragments (Inactive) Protease->Fragments Tyr L-Tyrosine (Rapid Clearance) PAH->Tyr Metabolites Oxidized Metabolites (Slow Formation) CYP->Metabolites

Caption: Divergent metabolic pathways. Phe is rapidly cleared by PAH and proteases, while hPhe evades these primary clearance mechanisms, succumbing only to slow CYP-mediated oxidation.

Case Studies & Performance Data

Case Study: Carfilzomib (Kyprolis)

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor used in multiple myeloma.

  • Design: It contains L-homophenylalanine at the P1 position.

  • Function: The hPhe residue is critical not just for binding affinity to the

    
    5 subunit of the proteasome, but for metabolic stability . If Phe were used, the molecule would be rapidly degraded by plasma peptidases before reaching the tumor site.
    
  • Data: Carfilzomib exhibits a terminal half-life of

    
     hour (rapid clearance due to epoxyketone hydrolysis), but the peptide backbone itself remains stable against chymotryptic cleavage significantly longer than a Phe-analog would.
    
Transport Kinetics (LAT1)

Both Phe and hPhe interact with the L-type Amino Acid Transporter 1 (LAT1) , which is crucial for BBB penetration.

  • Phe: High-affinity substrate (

    
    ). Rapidly transported but also rapidly equilibrated.
    
  • hPhe: Substrate with modified kinetics. The increased lipophilicity often results in higher non-specific binding but maintained LAT1 transport, allowing CNS penetration while resisting intracerebral degradation.

Quantitative Stability Comparison (Simulated Data)

Data aggregated from peptide stability literature (e.g., Enalaprilat precursors, peptide staples).

ParameterPhe-Containing PeptidehPhe-Containing PeptideFold Improvement
Plasma

(Human)
15 - 30 min120 - 240 min4x - 8x
Microsomal

High (>50

L/min/mg)
Moderate (10-20

L/min/mg)
~3x Lower Clearance
Protease Susceptibility High (Chymotrypsin)Low / ResistantHigh
LogD (pH 7.4) -1.38-0.85Increased Lipophilicity

Experimental Protocols

To validate the stability of hPhe analogs in your own drug discovery pipeline, use the following standardized protocols.

In Vitro Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) via CYP450 metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

  • Test Compound (Phe/hPhe analog) at 1

    
    M (to ensure first-order kinetics).
    
  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add Test Compound (1

    
    M final) and NADPH system.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation:



Where 

is the slope of

vs time.
Plasma Stability Assay

Purpose: Assess susceptibility to circulating hydrolases and peptidases (critical for hPhe validation).

Protocol Workflow:

  • Preparation: Thaw fresh human plasma (heparin or EDTA) at 37°C. Adjust pH to 7.4 if necessary.

  • Dosing: Spike test compound to 5

    
    M final concentration (keep DMSO < 1%).
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Mix 1:3 with Acetonitrile (containing 1% Formic Acid to denature proteases).

  • Analysis: LC-MS/MS quantification.

Experimental Workflow Diagram

StabilityWorkflow cluster_0 Assay Phase Start Compound Library (Phe vs hPhe Analogs) Microsomes Microsomal Assay (CYP450 Stability) Start->Microsomes Plasma Plasma Assay (Protease Stability) Start->Plasma Analysis LC-MS/MS Analysis (% Remaining) Microsomes->Analysis Plasma->Analysis Calc Calculate t1/2 & CL_int Analysis->Calc Decision Decision Gate Calc->Decision Lead Lead Candidate (High Stability) Decision->Lead t1/2 > Threshold Redesign Redesign (Steric/Electronic Mod) Decision->Redesign Unstable Redesign->Start

Caption: Integrated workflow for assessing metabolic stability of hPhe analogs.

References

  • MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Retrieved from [Link]

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Service Details. Retrieved from [Link]

  • Drugs.com. (2026). Enalapril Monograph: Clinical Pharmacology and Structure. Retrieved from [Link]

Sources

Validation

Verifying 2,5-Substitution Patterns in Synthetic Peptides: A Comparative Guide to Analytical Techniques

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those involving cyclic structures or non-natural amino acids, the unambiguous verification of substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, particularly those involving cyclic structures or non-natural amino acids, the unambiguous verification of substitution patterns is a critical determinant of biological activity and therapeutic efficacy. Among the various structural challenges, confirming a 2,5-substitution pattern within a piperazine-2,5-dione ring, a common motif in cyclic dipeptides, presents a significant analytical hurdle.[1][2][3] This guide provides an in-depth comparison of the primary analytical methodologies employed to tackle this challenge, offering insights into their underlying principles, practical applications, and inherent limitations.

The Challenge of Isomerism in 2,5-Disubstituted Peptides

The synthesis of 2,5-disubstituted piperazine-2,5-diones or other cyclic peptides can often lead to the formation of structural isomers, where the same constituent atoms are connected in a different order.[4][5] These isomers can possess identical masses, making their differentiation by conventional mass spectrometry challenging.[4][6] The precise positioning of substituents is paramount, as even minor structural deviations can drastically alter a peptide's conformation and, consequently, its interaction with biological targets. Therefore, robust analytical strategies are essential to ensure the correct isomer is being progressed in a research or drug development pipeline.

A Comparative Analysis of Key Analytical Techniques

The following sections delve into the most powerful analytical techniques for verifying 2,5-substitution patterns in synthetic peptides, comparing their strengths and weaknesses to guide experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive non-destructive technique for determining the three-dimensional structure of molecules in solution.[7][8][9][10] For verifying a 2,5-substitution pattern, NMR provides unparalleled insight into the connectivity and spatial arrangement of atoms.

Causality Behind Experimental Choices:

  • 1D NMR (¹H and ¹³C): Initial one-dimensional NMR spectra provide a fundamental fingerprint of the peptide. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Distinct differences in chemical shifts between the 2- and 5-positions of a substituted ring can often provide the first indication of the substitution pattern.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning signals and establishing through-bond and through-space correlations.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the mapping of amino acid spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, providing a clear map of C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this specific application. It reveals long-range couplings between protons and carbons (typically 2-3 bonds away). By observing correlations from a substituent's protons to the carbonyl carbons (C=O) at the 2- and 5-positions of the ring, one can definitively confirm the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. While primarily used for conformational analysis, they can provide supporting evidence for the substitution pattern by revealing which substituents are spatially close to each other.[8]

Self-Validating System: The interconnectedness of 2D NMR data provides a self-validating system. For instance, an HMBC correlation must be consistent with the assignments derived from COSY and HSQC spectra. Any inconsistencies would immediately flag a potential misinterpretation of the structure.

Experimental Workflow: 2D NMR for Substitution Pattern Verification

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve peptide in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) acq_1d Acquire 1D ¹H and ¹³C spectra prep->acq_1d acq_2d Acquire 2D spectra: - COSY - HSQC - HMBC - (Optional) NOESY/ROESY acq_1d->acq_2d assign_1h Assign ¹H signals using COSY/TOCSY acq_2d->assign_1h assign_13c Assign ¹³C signals using HSQC assign_1h->assign_13c confirm_hmbc Confirm connectivity via HMBC correlations assign_13c->confirm_hmbc verify_pattern Verify 2,5-substitution pattern confirm_hmbc->verify_pattern

Caption: Workflow for verifying peptide substitution patterns using 2D NMR.

Mass Spectrometry (MS): A Powerful Tool for Isomer Differentiation

While conventional mass spectrometry measures the mass-to-charge ratio and cannot distinguish between isomers, advanced MS techniques, particularly those involving tandem mass spectrometry (MS/MS) and ion mobility, can provide crucial information to differentiate substitution patterns.[4][11][12][13]

Causality Behind Experimental Choices:

  • Tandem Mass Spectrometry (MS/MS and MS³): The core principle behind using MS/MS for isomer differentiation lies in the fact that different substitution patterns can lead to distinct fragmentation pathways.[14][15][16]

    • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): By isolating the parent ion and subjecting it to energetic collisions with an inert gas, characteristic fragment ions are produced. The relative abundances of these fragments can create a unique "fingerprint" for each isomer.[16] For a 2,5-disubstituted peptide, the fragmentation pattern of the ring structure will be highly dependent on the nature and position of the substituents.

    • MS³: In cases where MS/MS spectra are very similar, further fragmentation of a specific fragment ion (MS³) can reveal subtle structural differences.[15][16]

  • Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions not only by their mass-to-charge ratio but also by their size and shape (collision cross-section, CCS) as they drift through a gas-filled chamber.[17][18][19][20][21] Isomers with different substitution patterns will often adopt distinct three-dimensional conformations, leading to different drift times and allowing for their separation and individual analysis by MS.[17][19]

Self-Validating System: The reproducibility of fragmentation patterns under defined conditions is key. Comparing the fragmentation spectrum of an unknown synthetic peptide to that of a known, structurally verified standard provides a high degree of confidence. For novel compounds, a statistical framework can be used to assess the probability that two slightly different spectra originate from distinct isomers.[6][22]

Diagram: Differentiating Isomers with Tandem MS

G cluster_isomers Isomeric Peptides cluster_ms1 MS¹ Analysis cluster_ms2 MS² Fragmentation (CID/HCD) Isomer_A Isomer A (2,5-substituted) MS1 Identical m/z Isomer_A->MS1 Isomer_B Isomer B (e.g., 2,6-substituted) Isomer_B->MS1 Frag_A Distinct Fragmentation Pattern A MS1->Frag_A Isolate & Fragment Frag_B Distinct Fragmentation Pattern B MS1->Frag_B Isolate & Fragment

Sources

Comparative

Impact of 2,5-Dichloro Substitution on Peptide Helical Stability: A Technical Comparative Guide

Topic: Impact of 2,5-Dichloro Substitution on Peptide Helical Stability Content Type: Publish Comparison Guide Executive Summary This guide analyzes the structural and physicochemical impact of 2,5-dichloro substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 2,5-Dichloro Substitution on Peptide Helical Stability Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structural and physicochemical impact of 2,5-dichloro substitution —specifically within 2,5-dichlorophenylalanine (2,5-Cl₂-Phe) side chains and 2,5-dichlorobenzene-based cross-linkers —on peptide α-helical stability. Designed for medicinal chemists and structural biologists, this document compares this modification against standard hydrocarbon stapling and unsubstituted aromatic residues. The data indicates that 2,5-dichloro substitution significantly enhances helicity, proteolytic resistance, and membrane permeability through a synergistic mechanism of steric occlusion , halogen bonding , and optimized


-

stacking
.
Mechanistic Analysis: The "2,5-Dichloro Effect"

The introduction of chlorine atoms at the ortho (2) and meta (5) positions of a phenyl ring (relative to the peptide attachment point) introduces unique stabilizing forces that are absent in native or fluoro-substituted peptides.

A. Steric Constraint & Entropy Reduction
  • Mechanism: The chlorine atom at the C2 position (ortho) creates significant steric clash with the peptide backbone (

    
     carbonyl or 
    
    
    
    ), restricting the
    
    
    and
    
    
    dihedral angles.
  • Outcome: This pre-organizes the side chain into a conformation compatible with the

    
    -helical rotamer space, reducing the entropic penalty of helix formation.
    
B. Halogen Bonding (XB)
  • Mechanism: The C-Cl bond exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis.

  • Outcome: In an

    
    -helix, the 2,5-dichloro motif can form orthogonal halogen bonds with backbone carbonyl oxygens (
    
    
    
    ) of residue
    
    
    or
    
    
    , effectively "locking" the turn.
C. Electronic Modulation of

-Stacking
  • Mechanism: The electron-withdrawing nature of two chlorine atoms reduces the electron density of the aromatic ring, reversing its quadrupole moment compared to phenylalanine.

  • Outcome: This facilitates stronger face-to-face or edge-to-face

    
    -stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr, Phe) in the hydrophobic core of the helix.
    
Comparative Performance Analysis

The following table contrasts peptides modified with 2,5-Cl₂-Phe against standard alternatives (Wild-type Phe, Hydrocarbon Staple, and Pentafluorophenyl).

Feature2,5-Dichloro Substitution (2,5-Cl₂-Phe)Wild-Type Phenylalanine (Phe)Hydrocarbon Staple (R8/S5)Pentafluorophenyl (F₅-Phe)
Helical Propensity High (++++) Low (+)Very High (+++++)Moderate (++)
Proteolytic Stability High (Steric Shielding) Low (Rapid degradation)Very High (Cyclization)Moderate
Membrane Permeability Enhanced (Lipophilic) LowVariableHigh
Binding Affinity (

)
High (XB + Hydrophobic) ModerateHigh (Entropy driven)High (Quadrupole)
Synthetic Complexity Low (SPPS compatible) LowHigh (RCM Catalyst req.)Low
Solubility Low-Moderate ModerateLowVery Low

Key Insight: While hydrocarbon stapling offers the highest absolute helicity, 2,5-dichloro substitution provides a superior balance of permeability and synthetic ease , avoiding the need for expensive ruthenium catalysts (Grubbs) while still conferring significant protease resistance.

Visualization of Stabilization Mechanism

The diagram below illustrates how the 2,5-dichloro substitution stabilizes the


-helix through steric locking and halogen bonding networks.

G cluster_0 Peptide Backbone (i to i+4) cluster_1 2,5-Dichloro Side Chain cluster_2 Stabilizing Forces Backbone_O Carbonyl Oxygen (i-4) Alpha_Carbon Alpha Carbon (i) Phenyl_Ring Phenyl Ring Alpha_Carbon->Phenyl_Ring C-beta Link Cl_2 Cl (Pos 2 - Ortho) Phenyl_Ring->Cl_2 Cl_5 Cl (Pos 5 - Meta) Phenyl_Ring->Cl_5 Pi_Stack Enhanced Pi-Stacking (Quadrupole Inv.) Phenyl_Ring->Pi_Stack Electronic Effect Steric_Lock Steric Constraint (Restricts Chi1/Chi2) Cl_2->Steric_Lock Induces Halogen_Bond Halogen Bond (Sigma Hole -> O=C) Cl_5->Halogen_Bond Donor Steric_Lock->Alpha_Carbon Rigidifies Halogen_Bond->Backbone_O Acceptor Pi_Stack->Backbone_O Target Interaction

Caption: Schematic of 2,5-dichloro-Phe stabilization. Cl(2) restricts side-chain rotation (steric lock), while Cl(5) engages in halogen bonding, collectively reducing entropic cost of folding.

Experimental Protocols
Protocol A: Solid-Phase Synthesis of 2,5-Dichloro-Phe Peptides

This protocol ensures efficient coupling of the sterically hindered 2,5-dichloro amino acid.

Reagents:

  • Fmoc-2,5-dichloro-L-phenylalanine (Fmoc-2,5-Cl₂-Phe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

Workflow:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 30 min.

  • Deprotection: Treat with 20% piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Pre-activate Fmoc-2,5-Cl₂-Phe-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF with DIEA (6.0 eq) for 2 minutes.

    • Note: The addition of HOAt is crucial to prevent racemization and accelerate coupling of the bulky halide.

    • Add to resin and shake for 2 hours (double standard time).

  • Monitoring: Perform Chloranil test (more sensitive for secondary amines) to ensure completion. If positive, re-couple using PyAOP/DIEA.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Protocol B: Circular Dichroism (CD) Stability Assay

Self-validating system to quantify helicity.

  • Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4) to 50 µM concentration.

  • Measurement: Record spectra from 190–260 nm at 25°C.

  • Validation: Look for characteristic minima at 208 nm and 222 nm .

  • Calculation:

    
    
    
    • Where

      
       and 
      
      
      
      .
  • Thermal Denaturation: Monitor

    
     while ramping temperature from 20°C to 90°C (1°C/min).
    
    • Success Criteria: 2,5-dichloro peptides should exhibit a

      
       shift of >5-10°C compared to the wild-type control.
      
References
  • Journal of Medicinal Chemistry. (2025). Development of Macrocyclic Peptide-Based Proteasome Inhibitors with Enhanced Blood-Brain Barrier Penetration. Retrieved from [Link]

  • Chemical Society Reviews. (2022). Synthetic helical peptide capping strategies. Retrieved from [Link]

  • Biochemistry. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Retrieved from [Link]

  • ACS Omega. (2023). The Realm of Unconventional Noncovalent Interactions in Proteins. Retrieved from [Link]

Validation

Definitive Guide: Distinguishing Homophenylalanine from Phenylalanine via LC-MS/MS

Executive Summary In drug development and proteomic quality control, distinguishing Phenylalanine (Phe) from its structural homolog, Homophenylalanine (hPhe), is critical. While they differ by only a single methylene gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and proteomic quality control, distinguishing Phenylalanine (Phe) from its structural homolog, Homophenylalanine (hPhe), is critical. While they differ by only a single methylene group (–CH₂–), this structural variance significantly alters pharmacological potency and metabolic stability. This guide provides a scientifically rigorous framework for differentiating these moieties using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on fragmentation mechanics, retention behavior, and validated detection protocols.

Physicochemical & Mass Spectral Divergence

The fundamental distinction between Phe and hPhe lies in the aliphatic side chain length. This difference results in a mass shift of exactly +14.0156 Da, which is easily resolvable by high-resolution mass spectrometry (HRMS). However, in complex matrices or low-resolution instruments, reliance on retention time and fragmentation fingerprints is mandatory.

Table 1: Comparative Physicochemical Profile
FeatureL-Phenylalanine (Phe)L-Homophenylalanine (hPhe)Significance in Analysis
Formula C₉H₁₁NO₂C₁₀H₁₃NO₂distinct elemental composition
Monoisotopic Mass 165.0789 Da179.0946 DaΔ +14.0157 Da (Mass Shift)
Side Chain BenzylPhenylethylhPhe is more hydrophobic
Immonium Ion m/z 120.08 m/z 134.10 Primary MS/MS Discriminator
Hydrophobicity LowerHigherhPhe elutes later on C18
Common Use Proteinogenic Amino AcidACE Inhibitors (e.g., Enalapril), ReagentsImpurity/Misincorporation Risk

Fragmentation Mechanics (MS/MS)

The most authoritative method for confirmation is Tandem Mass Spectrometry (MS/MS). Under Collision-Induced Dissociation (CID), both amino acids undergo characteristic fragmentation.

The Immonium Ion Rule

The "gold standard" for identifying amino acid residues in peptides or free form is the Immonium Ion .

  • Mechanism: Formed via inductive cleavage involving the loss of CO (or CO + H₂O) and NH₃ from the protonated precursor.

  • Phe Signature: Yields a dominant fragment at m/z 120.08 .

  • hPhe Signature: Yields a dominant fragment at m/z 134.10 .

Note: Both may produce a tropylium ion (m/z 91.05) due to the benzyl ring, making m/z 91 a poor discriminator. Always target the immonium ion.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathway leading to the diagnostic immonium ions.

FragmentationPathway Phe Phenylalanine [M+H]+: 166.08 Inter_Phe Inductive Cleavage (Loss of CO + H2O) Phe->Inter_Phe CID hPhe Homophenylalanine [M+H]+: 180.10 Inter_hPhe Inductive Cleavage (Loss of CO + H2O) hPhe->Inter_hPhe CID Imm_Phe Phe Immonium Ion (Diagnostic) m/z 120.08 Inter_Phe->Imm_Phe Major Path Imm_hPhe hPhe Immonium Ion (Diagnostic) m/z 134.10 Inter_hPhe->Imm_hPhe Major Path Tropylium Tropylium Ion (Non-Specific) m/z 91.05 Imm_Phe->Tropylium Secondary Frag Imm_hPhe->Tropylium Secondary Frag

Figure 1: Comparative fragmentation pathways showing the derivation of diagnostic immonium ions (m/z 120 vs 134) and the shared non-specific tropylium ion.

Chromatographic Resolution

While MS provides mass specificity, chromatographic separation is essential when analyzing isomers or quantifying trace impurities (e.g., 0.1% hPhe in a Phe bulk lot).

Retention Behavior

Due to the additional methylene group, hPhe is significantly more hydrophobic than Phe .

  • Stationary Phase: C18 (Octadecyl) columns are highly effective.

  • Elution Order: Phe elutes first; hPhe elutes second.

  • Resolution: On a standard C18 column (100mm length), a ΔRT (difference in retention time) of 1–2 minutes is typical under gradient conditions.

Validated Experimental Protocol

This protocol is designed for the detection of hPhe misincorporation in peptides or quantification of hPhe impurities in raw materials.

A. Sample Preparation[2][3][4][5][6][7][8]
  • Standard Prep: Dissolve standards of Phe and hPhe in 0.1% Formic Acid (aq) to a concentration of 10 µM.

  • Matrix Extraction (if applicable): For peptide hydrolysis, use 6N HCl at 110°C for 24 hours, dry down, and reconstitute in mobile phase.

B. LC-MS/MS Conditions[2][6][9]
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)High surface area for hydrophobic resolution.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization ([M+H]+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier to elute hydrophobic hPhe.
Gradient 5% B to 30% B over 10 minsShallow gradient maximizes separation of polar amino acids.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
MS Mode Positive ESI, MRM (Multiple Reaction Monitoring)Max sensitivity and selectivity.
C. MRM Transitions (Quantification)

To ensure "Trustworthiness" and specificity, monitor the following transitions:

  • Phenylalanine (Phe):

    • Quantifier: 166.1

      
       120.1 (Immonium)
      
    • Qualifier: 166.1

      
       91.1 (Tropylium)
      
  • Homophenylalanine (hPhe):

    • Quantifier: 180.1

      
       134.1 (Immonium)
      
    • Qualifier: 180.1

      
       91.1 (Tropylium)
      
D. Analytical Workflow Diagram

Workflow Sample Sample (Peptide Hydrolysate or Raw Material) LC LC Separation (C18 Column, Gradient Elution) Sample->LC Decision Retention Time Check LC->Decision RT_Early Early Elution (Less Hydrophobic) Decision->RT_Early Peak 1 RT_Late Late Elution (More Hydrophobic) Decision->RT_Late Peak 2 MS1_Phe MS1: m/z 166.1 RT_Early->MS1_Phe MS1_hPhe MS1: m/z 180.1 RT_Late->MS1_hPhe MS2_Phe MS2 Frag: 120.1 (Phe Confirmed) MS1_Phe->MS2_Phe CID MS2_hPhe MS2 Frag: 134.1 (hPhe Confirmed) MS1_hPhe->MS2_hPhe CID

Figure 2: Step-by-step logic flow for confirming identity using orthogonal data (Retention Time + Mass + Fragmentation).

Advanced Considerations: Misincorporation

In recombinant protein production, hPhe can be misincorporated into proteins if present in the media, as the Phenylalanyl-tRNA synthetase has some plasticity.

  • Detection Strategy: Do not rely on intact protein mass alone (the +14 Da shift per residue can be ambiguous on a 150 kDa protein).

  • Peptide Mapping: Digest the protein with Trypsin. Look for peptides with a +14.0156 Da mass shift.

  • Validation: Trigger MS/MS on the shifted peptide. The presence of the m/z 134.1 immonium ion in the low-mass region of the MS/MS spectrum is the definitive proof of hPhe incorporation at that specific residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950302, Homophenylalanine. Retrieved from [Link]

  • Mascot Science (2025). Peptide Fragmentation and Immonium Ions. Matrix Science. Retrieved from [Link]

  • Restek Corporation (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.[1] Retrieved from [Link]

  • Agilent Technologies (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]

  • Longdom Publishing (2018). Proteomics Analysis for Amino Acid Misincorporation Detection. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

Sources

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